Diethyl 2-bromoglutarate
Description
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Properties
IUPAC Name |
diethyl 2-bromopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJSWZSWGJACGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334955 | |
| Record name | Pentanedioic acid, 2-bromo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7209-00-9 | |
| Record name | Pentanedioic acid, 2-bromo-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pentanedioic, 2-bromo-, diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Diethyl 2-Bromoglutarate from L-Glutamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl 2-bromoglutarate from L-glutamic acid. This transformation is a key process for obtaining a versatile building block used in the synthesis of various complex molecules, including pharmaceutical intermediates. The described methodology is based on a multi-step chemical conversion involving diazotization, esterification, and bromination.
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of a glutarate moiety through nucleophilic substitution. Its synthesis from the readily available and chiral starting material, L-glutamic acid, offers an efficient route to this important intermediate. The overall synthetic pathway involves three key transformations:
-
Diazotization of L-Glutamic Acid: The conversion of the primary amine of L-glutamic acid into a diazonium salt, which subsequently undergoes intramolecular cyclization to form (S)-(+)-γ-butyrolactone-γ-carboxylic acid.
-
Esterification: The reaction of (S)-(+)-γ-butyrolactone-γ-carboxylic acid with ethanol in the presence of an acid catalyst to yield diethyl 2-hydroxyglutarate.
-
Bromination: The substitution of the hydroxyl group in diethyl 2-hydroxyglutarate with a bromine atom to afford the final product, this compound.
This guide will provide detailed experimental protocols for each of these steps, supported by quantitative data and a visual representation of the synthetic workflow.
Overall Reaction Pathway
The synthesis proceeds through the following sequence of reactions, starting from L-glutamic acid and culminating in this compound.
Synthesis of Diethyl 2-Bromoglutarate: A Technical Guide via Diethyl Maleate Bromination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust multi-step synthesis of diethyl 2-bromoglutarate, a key intermediate in pharmaceutical and organic synthesis, starting from diethyl maleate. The elucidated pathway proceeds through a Michael addition, followed by hydrolysis, decarboxylation, esterification, and a final selective bromination. This document provides detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to facilitate replication and adaptation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound from diethyl maleate is not a direct conversion but a multi-step process. The most viable and documented route involves the initial formation of a larger carbon skeleton via a Michael addition, which is then tailored to the desired product. The overall transformation can be summarized in the following key stages:
-
Michael Addition: Diethyl maleate is reacted with diethyl malonate in the presence of a base to form tetraethyl propane-1,1,2,3-tetracarboxylate.
-
Hydrolysis and Decarboxylation: The resulting tetraester is hydrolyzed to the corresponding tetracarboxylic acid, which upon heating, undergoes decarboxylation to yield propane-1,2,3-tricarboxylic acid (tricarballylic acid).
-
Esterification: The tricarboxylic acid is esterified to produce triethyl 1,2,3-propanetricarboxylate.
-
Alpha-Bromination: The triethyl ester is selectively monobrominated at the alpha-position to yield the final product, this compound.
Experimental Protocols
Stage 1: Synthesis of Tetraethyl Propane-1,1,2,3-tetracarboxylate (Michael Addition)
This procedure is adapted from a well-established Organic Syntheses protocol.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (mL) |
| Sodium | 22.99 | 2.0 | 46 | - |
| Absolute Ethanol | 46.07 | - | - | 1266 |
| Diethyl Malonate | 160.17 | 5.0 | 800 | 754 |
| Diethyl Maleate | 172.18 | 4.1 | 700 | 658 |
| Glacial Acetic Acid | 60.05 | 4.2 | 250 | 238 |
| Carbon Tetrachloride | 153.82 | - | - | As needed |
| Water | 18.02 | - | - | As needed |
Procedure:
-
In a 5-liter flask equipped with a stirrer, reflux condenser, and a dropping funnel, place 1 kg (1266 mL) of absolute ethanol.
-
Carefully add 46 g (2.0 mol) of sodium in small pieces.
-
Once all the sodium has dissolved, cool the flask and add 800 g (754 mL, 5.0 mol) of diethyl malonate through the condenser with stirring.
-
Gently warm the mixture on a steam bath and add 700 g (658 mL, 4.1 mol) of diethyl maleate from the dropping funnel at a rate that maintains a gentle boil.
-
After the addition is complete, continue to boil the mixture for one hour.
-
Cool the reaction mixture and add 250 g (238 mL, 4.2 mol) of glacial acetic acid.
-
Distill off most of the alcohol under slightly reduced pressure on a steam bath.
-
Pour the residue into enough water to dissolve all the solid.
-
Separate the aqueous layer and extract it four times with carbon tetrachloride.
-
Combine the organic layers, wash twice with water, and extract the water washings once with carbon tetrachloride.
-
Distill off the carbon tetrachloride under atmospheric pressure.
-
The residue is then distilled under reduced pressure, collecting the fraction at 182–184°C/8 mm Hg.
Expected Yield: 93-94%
Stage 2: Synthesis of Propane-1,2,3-tricarboxylic Acid (Hydrolysis & Decarboxylation)
This procedure is also adapted from an Organic Syntheses protocol.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (mL) |
| Tetraethyl propane-1,1,2,3-tetracarboxylate | 332.35 | 2.75 | 912 | 815 |
| Concentrated Hydrochloric Acid | 36.46 | - | - | 475 |
| Water | 18.02 | - | - | 475 |
| Decolorizing Carbon | - | - | As needed | - |
| Diethyl Ether | 74.12 | - | - | As needed |
Procedure:
-
In a 3-liter flask fitted with a stirrer and a fractionating column with a condenser for downward distillation, place 912 g (815 mL, 2.75 mol) of tetraethyl propane-1,1,2,3-tetracarboxylate and 950 mL of a 1:1 solution of concentrated hydrochloric acid and water.
-
Boil the mixture with continuous stirring, distilling off the ethanol as it is formed.
-
Continue heating until the evolution of carbon dioxide ceases (approximately 12 hours).
-
Distill off the remaining liquid from the flask under reduced pressure on a steam bath.
-
Dry the solid residue by passing a slow current of dry air over it while heating on the steam bath under a partial vacuum.
-
Redissolve the residue in distilled water, filter with decolorizing carbon, and evaporate to dryness under reduced pressure.
-
Grind the dry residue to a paste with dry ether, filter by suction, wash with dry ether, and dry.
Expected Yield: 95-96%
Stage 3: Synthesis of Triethyl 1,2,3-propanetricarboxylate (Esterification)
This is a general procedure for Fischer esterification.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (mL) |
| Propane-1,2,3-tricarboxylic acid | 176.12 | 1.0 | 176.12 | - |
| Absolute Ethanol | 46.07 | - | - | 500 |
| Concentrated Sulfuric Acid | 98.08 | - | - | 10 |
| Sodium Bicarbonate (sat. solution) | 84.01 | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | As needed |
Procedure:
-
In a 1-liter round-bottom flask, suspend 176.12 g (1.0 mol) of propane-1,2,3-tricarboxylic acid in 500 mL of absolute ethanol.
-
Cool the mixture in an ice bath and slowly add 10 mL of concentrated sulfuric acid with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and remove the excess ethanol by rotary evaporation.
-
Dissolve the residue in 500 mL of diethyl ether and wash with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation and distill the residue under reduced pressure to obtain the pure triethyl ester.
Expected Yield: 80-90% (estimated)
Stage 4: Synthesis of this compound (Alpha-Bromination)
This is a generalized procedure for the alpha-bromination of an ester.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Quantity (mL) |
| Triethyl 1,2,3-propanetricarboxylate | 260.29 | 1.0 | 260.29 | - |
| Bromine | 159.81 | 1.05 | 167.8 | 53.8 |
| Phosphorus Tribromide | 270.69 | 0.1 | 27.1 | 9.7 |
| Carbon Tetrachloride | 153.82 | - | - | 500 |
| Sodium Bicarbonate (sat. solution) | 84.01 | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | - | As needed |
Procedure:
-
In a 1-liter three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 260.29 g (1.0 mol) of triethyl 1,2,3-propanetricarboxylate in 500 mL of dry carbon tetrachloride.
-
Add 27.1 g (9.7 mL, 0.1 mol) of phosphorus tribromide.
-
Heat the mixture to reflux and add 167.8 g (53.8 mL, 1.05 mol) of bromine dropwise from the dropping funnel.
-
Continue refluxing until the bromine color disappears.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution, then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Distill the residue under reduced pressure to obtain this compound.
Expected Yield: 60-70% (estimated)
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Diethyl Maleate | C8H12O4 | 172.18 | 225 |
| Tetraethyl propane-1,1,2,3-tetracarboxylate | C15H24O8 | 332.35 | 182-184 @ 8 mmHg |
| Propane-1,2,3-tricarboxylic acid | C6H8O6 | 176.12 | Decomposes |
| Triethyl 1,2,3-propanetricarboxylate | C12H20O6 | 260.29 | 289 |
| This compound | C9H15BrO4 | 267.12 | 135-137 @ 10 mmHg |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow from diethyl maleate to this compound.
Michael Addition Mechanism
Physical and chemical properties of Diethyl 2-bromoglutarate
For Researchers, Scientists, and Drug Development Professionals
Dated: December 8, 2025
This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, reactivity, and applications of Diethyl 2-bromoglutarate. The information is intended for professionals in research, chemical synthesis, and drug development who utilize this intermediate in their work.
Core Physical and Chemical Properties
This compound, also known as diethyl 2-bromopentanedioate, is a diester derivative of glutaric acid. It is a key chemical intermediate, particularly in the pharmaceutical industry. Its utility is, however, balanced by its inherent instability.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below. These values are compiled from various chemical data sources.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅BrO₄ | [1] |
| Molecular Weight | 267.12 g/mol | [2] |
| CAS Number | 7209-00-9 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 142-148 °C | [3] |
| Density | 1.351 ± 0.06 g/cm³ (at 20 °C) | [4] |
| Solubility | Slightly soluble in water (1.9 g/L at 25 °C) | [4] |
| Refractive Index | 1.457 (at 20 °C) | [4] |
| Flash Point | 121.1 ± 23.2 °C | [4] |
Chemical Reactivity and Stability
A critical aspect of working with this compound is its limited stability. The compound is susceptible to degradation over time, a process accelerated by elevated temperatures or the presence of water.[5][6]
Two primary degradation pathways have been identified:
-
Hydrolysis: The ester linkages can be hydrolyzed, particularly under acidic or basic conditions, to yield 2-bromoglutaric acid and ethanol.
-
Cyclization: The molecule can undergo internal cyclization, leading to the loss of the bromine atom and the formation of a cyclic ester (a lactone).[5][6]
This instability poses challenges for purification and long-term storage, often necessitating the use of freshly prepared material or the development of more stable analogs for certain applications.[5][6] Compared to other α-haloglutaric esters, the bromo- derivative offers a balance of reactivity and stability. Chloro- derivatives are more stable but less reactive, whereas iodo- derivatives are more reactive but also significantly more unstable.[1]
Synthesis and Experimental Protocols
This compound is not a naturally occurring compound and must be chemically synthesized. While several synthetic routes exist, a common modern approach for producing dialkyl 2-bromoglutarates involves a multi-step process starting from L-glutamic acid. This method provides a pathway to compounds with high purity, which is essential for pharmaceutical applications.[1][4]
General Experimental Protocol for Dialkyl 2-bromoglutarates
The following protocol is adapted from a patented method for synthesizing di-(C₃-C₆)-alkyl 2-bromoglutarates and provides a representative workflow.[1][4]
Step 1: Formation of Butyrolactone Acid from L-Glutamic Acid
-
Dissolve L-glutamic acid in water and heat the solution to approximately 55°C.
-
Slowly add a solution of sodium nitrite in water to the heated glutamic acid solution.
-
Maintain the reaction temperature for at least 2 hours until the dissolution is complete.
-
Cool the solution and neutralize it with hydrochloric acid.
-
Concentrate the medium under vacuum to obtain the butyrolactone acid intermediate.
Step 2: Esterification
-
The crude butyrolactone acid is esterified with the desired alcohol (e.g., ethanol for this compound) in the presence of an acid catalyst, such as sulfuric acid.
-
The reaction is typically performed under conditions that allow for the removal of water, such as azeotropic distillation, to drive the reaction to completion.
-
The resulting product is a mixture containing the dialkyl 2-hydroxyglutarate.
Step 3: Bromination
-
The dialkyl 2-hydroxyglutarate intermediate is then subjected to bromination.
-
This is achieved by sparging the reaction mixture with gaseous hydrobromic acid at a controlled temperature (e.g., 10-30°C).[1]
-
The amount of HBr gas is carefully metered, typically between 1.2 and 1.3 molar equivalents relative to the starting material.[1]
-
Upon completion, the reaction mixture is washed and concentrated under vacuum to yield the final this compound product.
Key Applications in Drug Development
The primary application of this compound in the pharmaceutical sector is as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs) and diagnostic agents.
Synthesis of Gadopiclenol
A notable example is its use in the synthesis of Gadopiclenol, a gadolinium-based contrast agent used in magnetic resonance imaging (MRI).[1][6] The synthesis involves the alkylation of a pyclene macrocycle with this compound. This reaction attaches the glutaric acid fragment to the macrocyclic structure, which is a key step in forming the final chelating agent for the gadolinium ion.[1][4]
Beyond this specific application, this compound serves as an intermediate in the agrochemical and fragrance industries.[1]
Spectroscopic Analysis
Detailed spectroscopic data for this compound is not widely available in public databases. However, data for the closely related analog, Dibutyl 2-bromoglutarate (BBG), provides valuable insight into the expected spectral characteristics.
¹H NMR Spectroscopy (Reference Data)
The ¹H NMR spectrum for the dibutyl analog was reported as follows:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.34-4.39 (m, 1H, Br-CH-COO), 4.16-4.22 (m, 2H, Br-CH-COOCH₂), 4.06-4.11 (m, 2H, CH₂-COOCH₂), 2.50-2.59 (m, 2H, OOC-CH₂-CH₂-CHBr), 2.25-2.43 (m, 2H, OOC-CH₂-CH₂-CHBr), 1.55-1.69 (m, 4H, CH₂-CH₂-CH₃), 1.34-1.45 (m, 4H, CH₃-CH₂-CH₂), 0.92-0.96 (m, 6H, CH₃-CH₂-CH₂).[1]
For this compound, one would expect a similar pattern for the glutarate backbone protons (δ 2.2-2.6 and 4.3-4.4) and characteristic signals for the ethyl ester groups (a quartet around δ 4.1-4.2 and a triplet around δ 1.2-1.3).
Mass Spectrometry
Mass spectrometry of the dibutyl analog confirmed the presence of bromine due to the characteristic isotopic pattern (doublets with a mass difference of 2).[1][4] A similar pattern would be expected for this compound.
Safety and Handling
This compound is classified as a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: The compound is considered flammable and can cause skin and eye irritation or burns upon contact.[1][7] It is harmful if swallowed or inhaled.[1][7]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10] Avoid breathing vapors.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[9]
Always consult the material safety data sheet (MSDS) before handling this chemical.
References
- 1. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]
- 2. Diethyl fumarate [webbook.nist.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]
- 5. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2020030618A1 - Gadolinium bearing pcta-based contrast agents - Google Patents [patents.google.com]
- 7. 2-溴戊二酸二乙酯 2-BroMoglutaric acid diethylester from China Manufacturer - 河南科弘生物科技有限公司 [kehobio.com]
- 8. Diethyl 2-acetylglutarate [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diethyl 2-bromoglutarate
This technical guide provides a comprehensive overview of Diethyl 2-bromoglutarate, a key intermediate in various chemical syntheses. It is intended for researchers, scientists, and professionals in drug development and other chemical industries. This document outlines its chemical identifiers, physical and chemical properties, synthesis protocols, and significant applications, with a focus on its role in the pharmaceutical field.
Chemical Identifiers and Properties
This compound is a diester derivative of bromoglutaric acid. It is also known by several synonyms, including diethyl 2-bromopentanedioate and diethyl alpha-bromoglutarate.[1][2] The compound's key identifiers and properties are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 7209-00-9[2][3][4] |
| Molecular Formula | C9H15BrO4[2][3][4] |
| Molecular Weight | 267.12 g/mol [2][4] |
| IUPAC Name | diethyl 2-bromopentanedioate[4] |
| Synonyms | Diethyl 2-bromopentanedioate, 2-bromo-glutaric acid diethyl ester, Diethyl alpha-bromoglutarate[1][2][3] |
| SMILES | O=C(OCC)C(Br)CCC(OCC)=O[2][4] |
| InChIKey | OXJSWZSWGJACGU-UHFFFAOYSA-N[2][4] |
| MDL Number | MFCD12974622[2][4] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Colorless to light yellow liquid[2][4] |
| Purity | Typically ≥95%[4] |
| Boiling Point | 142-148 °C[2] |
| Density (predicted) | 1.351 ± 0.06 g/cm³[2] |
| Refractive Index | 1.457 (at 20°C, 589.3 nm)[2] |
| Storage Temperature | 2-8 °C[2] |
Synthesis and Experimental Protocols
This compound is a relatively unstable compound that can degrade over time, particularly when exposed to heat or water.[5][6] Its synthesis requires precise control of reaction conditions. A general multi-step synthesis process is described below.[3]
General Synthesis Protocol:
-
Bromination of Diethyl Maleate: The synthesis begins with the reaction of bromine with diethyl maleate. This reaction forms diethyl 2-bromosuccinate as an intermediate product.[3]
-
Reaction with Potassium Phthalimide: The resulting diethyl 2-bromosuccinate is then reacted with potassium phthalimide. This step introduces a phthalimide group into the molecule, creating a corresponding phthalimide derivative.[3]
-
Hydrolysis: The final step involves the hydrolysis of the phthalimide derivative to yield this compound.[3]
This synthesis is a complex process requiring a high level of expertise to ensure the purity and stability of the final product.[3]
Below is a DOT script for a diagram illustrating this general synthesis workflow.
References
- 1. 2-溴戊二酸二乙酯 2-BroMoglutaric acid diethylester from China Manufacturer - 河南科弘生物科技有限公司 [kehobio.com]
- 2. 2-BroMoglutaric acid diethylester | 7209-00-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound 95% | CAS: 7209-00-9 | AChemBlock [achemblock.com]
- 5. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]
- 6. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]
Diethyl 2-bromoglutarate molecular structure and formula
An In-depth Technical Guide to Diethyl 2-bromoglutarate
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of this compound, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular Structure and Formula
This compound, also known by its IUPAC name diethyl 2-bromopentanedioate, is an alpha-halogenated diester.[1][2][3] The presence of a bromine atom on the carbon adjacent to one of the carbonyl groups makes it a valuable reagent for nucleophilic substitution reactions.[4]
The molecular formula for this compound is C₉H₁₅BrO₄.[1][3] Its structure consists of a five-carbon glutarate backbone with two ethyl ester groups at positions 1 and 5, and a bromine atom at position 2.
Key Structural Features:
-
Glutarate Backbone: A five-carbon dicarboxylic acid ester.
-
Ester Groups: Two ethyl ester functional groups.
-
Bromo Group: A bromine atom at the alpha-position to one of the ester groups, creating a chiral center.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound. This compound is a colorless liquid under standard conditions.[1] It is important to note that this compound is considered a relatively unstable compound that can degrade over time, especially in the presence of heat or water, through hydrolysis or cyclization.[4][5]
| Property | Value | Source |
| CAS Number | 7209-00-9 | [1][2][3] |
| Molecular Formula | C₉H₁₅BrO₄ | [1][2][3] |
| Molecular Weight | 267.12 g/mol | [1][2] |
| IUPAC Name | diethyl 2-bromopentanedioate | [1] |
| Boiling Point | 142-148 °C | [2] |
| Density | 1.351 ± 0.06 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.457 (at 20°C) | [2] |
| Appearance | Colorless Liquid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | 0-8 °C | [1] |
Synthesis and Experimental Protocols
This compound is a crucial building block in organic synthesis, particularly for introducing a glutaric acid fragment into more complex molecules.[4] For instance, it is used in the synthesis of gadopiclenol, a contrast agent for medical imaging.[4]
One synthetic route involves the bromination of diethyl glutarate. A detailed experimental protocol for a related synthesis of a 2-bromoglutaric acid diester is described in patent literature, starting from L-glutamic acid.[4]
Example Experimental Protocol: Synthesis from L-Glutamic Acid
This protocol is adapted from a patented method for synthesizing 2-bromoglutaric acid diesters.[4]
Objective: To synthesize a 2-bromoglutaric acid diester.
Materials:
-
L-glutamic acid
-
Sodium nitrite
-
Water
-
Appropriate alcohol (e.g., butanol for dibutyl ester)
-
Acid catalyst (e.g., sulfuric acid)
-
Brominating agent
Procedure:
-
Diazotization: Dissolve L-glutamic acid (1 mol) in water. Heat the solution to approximately 55°C. Slowly add a solution of sodium nitrite (1.1 mol) in water. Maintain the temperature and stir the reaction mixture for 2-5 hours.[5]
-
Lactone Formation: The reaction of L-glutamic acid with sodium nitrite leads to the formation of an intermediate, which can then form a butyrolactone acid.
-
Esterification: React the butyrolactone acid with an excess of the desired alcohol (e.g., n-butanol) in the presence of an acid catalyst like sulfuric acid. This step opens the lactone ring and forms the corresponding 2-hydroxyglutaric acid diester.[5]
-
Bromination: The resulting 2-hydroxyglutaric acid diester is then subjected to bromination to replace the hydroxyl group with a bromine atom, yielding the final this compound.
-
Purification: The crude product is purified, for example, by washing with a sodium bicarbonate solution and then with water, followed by concentration under vacuum.[4]
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the key steps in a generalized synthesis pathway for a 2-bromoglutaric acid diester starting from L-glutamic acid.
Caption: Generalized synthesis pathway for this compound.
References
- 1. This compound 95% | CAS: 7209-00-9 | AChemBlock [achemblock.com]
- 2. 2-溴戊二酸二乙酯 2-BroMoglutaric acid diethylester from China Manufacturer - 河南科弘生物科技有限公司 [kehobio.com]
- 3. nbinno.com [nbinno.com]
- 4. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]
- 5. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]
Spectroscopic Profile of Diethyl 2-bromoglutarate: A Technical Guide
Introduction
Diethyl 2-bromoglutarate (CAS No. 7209-00-9) is a halogenated diester with the molecular formula C₉H₁₅BrO₄ and a molecular weight of 267.12 g/mol . Its structure, diethyl 2-bromopentanedioate, makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented is intended for researchers, scientists, and professionals in drug development and related fields to facilitate the identification, characterization, and utilization of this compound.
Spectroscopic Data
The spectroscopic data for this compound are summarized in the following tables. These data are crucial for confirming the structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.34-4.39 | m | 1H | Br-CH -COO |
| 4.16-4.22 | m | 2H | Br-CH-COOCH₂ |
| 4.06-4.11 | m | 2H | CH₂-COOCH₂ |
| 2.50-2.59 | m | 2H | OOC-CH₂ -CH₂-CHBr |
| 2.25-2.43 | m | 2H | OOC-CH₂-CH₂ -CHBr |
| 1.20-1.30 | t | 6H | O-CH₂-CH₃ |
¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C =O (C1) |
| ~168 | C =O (C5) |
| ~62 | O-C H₂ |
| ~61 | O-C H₂ |
| ~45 | C H-Br |
| ~32 | C H₂ (C4) |
| ~28 | C H₂ (C3) |
| ~14 | C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1250, ~1180 | Strong | C-O stretch (ester) |
| ~650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a characteristic isotopic pattern for bromine-containing compounds.
| m/z | Relative Intensity | Assignment |
| 267/269 | ~1:1 | [M+H]⁺ (Molecular ion peak with Br isotopes) |
| 221/223 | Variable | [M - OCH₂CH₃]⁺ |
| 193/195 | Variable | [M - COOCH₂CH₃]⁺ |
| 187 | Variable | [M - Br]⁺ |
Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 128-1024 scans (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is typically recorded as a thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Acquisition:
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (typically at a concentration of 1-10 µg/mL).
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of compound.
Acquisition:
-
Ionization Mode: Positive ion mode ([M+H]⁺).
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-30 V (can be varied to induce fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: Typically nitrogen at 300-500 L/hr.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
Workflow and Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the different spectroscopic techniques in structure elucidation.
Caption: Workflow for the spectroscopic analysis of this compound.
Stability and Degradation Pathways of Diethyl 2-bromoglutarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-bromoglutarate (EBG) is a valuable reagent in organic synthesis, notably utilized as a building block for incorporating an α-glutaric acid fragment into more complex molecules.[1] Its application in the synthesis of pharmaceutical agents, such as the contrast agent gadopiclenol, underscores the importance of understanding its chemical stability and degradation profile.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation pathways of this compound, offering insights for its handling, storage, and use in research and development.
Chemical Stability of this compound
This compound is recognized as a relatively unstable compound.[1][2] Its stability is significantly influenced by environmental factors, primarily temperature and the presence of water.[1][2] Attempts to enhance its purity and prevent degradation through novel synthetic routes have been reported as challenging.[1][2]
Summary of Stability Data
Currently, the publicly available scientific literature lacks detailed quantitative data on the stability of this compound under various conditions. The information is largely qualitative, emphasizing its inherent instability.
| Condition | Observation | Quantitative Data | References |
| Storage over time | Degrades over time.[1][2] | Not available | [1][2] |
| Temperature | Unstable under the effect of temperature.[1][2] | Not available | [1][2] |
| Water | Prone to degradation in the presence of water.[1][2] | Not available | [1][2] |
Degradation Pathways of this compound
The primary degradation pathways identified for this compound are hydrolysis and cyclization, both of which result in the loss of the bromine atom.[1][2]
Hydrolysis
In the presence of water, this compound is susceptible to hydrolysis. This reaction likely proceeds via nucleophilic substitution of the bromine atom by a water molecule, leading to the formation of Diethyl 2-hydroxyglutarate and hydrobromic acid. The ester groups may also undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acids.
Cyclization
Another significant degradation route for this compound is intramolecular cyclization.[1][2] This process is likely facilitated by the nucleophilic attack of one of the ester's carbonyl oxygen atoms on the carbon bearing the bromine atom, leading to the formation of a cyclic intermediate. Subsequent loss of an ethyl group and the bromide ion would result in the formation of a lactone.
Recommended Experimental Protocols for Stability and Degradation Analysis
Given the lack of detailed public data, a comprehensive forced degradation study is recommended to elucidate the stability profile of this compound. The following protocols are based on general principles for stability testing of α-halo esters and ICH guidelines.
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommendation |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Forced Degradation Study Protocol
A forced degradation study should be conducted to identify potential degradation products and pathways under various stress conditions.
3.2.1. Materials
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
3.2.2. Experimental Workflow
3.2.3. Stress Conditions
-
Acid Hydrolysis:
-
Treat a solution of this compound with 0.1 M HCl at room temperature and 60°C.
-
If no degradation is observed, repeat with 1 M HCl.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
-
Treat a solution of this compound with 0.1 M NaOH at room temperature.
-
Due to the lability of α-halo esters, degradation may be rapid. Monitor closely at early time points.
-
If degradation is too fast, use milder conditions (e.g., lower temperature, lower base concentration).
-
Neutralize the samples before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Reflux a solution of this compound in water at 60°C.
-
Withdraw samples at appropriate time points.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
If no degradation is observed, repeat with 30% H₂O₂ or at an elevated temperature (e.g., 60°C).
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat in a calibrated oven (e.g., at 60°C and 80°C).
-
Also, heat a solution of the compound.
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Data Analysis and Presentation
-
Quantitative Analysis: Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.
-
Data Presentation: Summarize the results in a table, showing the percentage degradation under each stress condition.
-
Mass Balance: Aim for a mass balance of 95-105% to ensure that all major degradation products are accounted for.
-
Degradation Product Identification: For significant degradation products, use techniques like LC-MS and NMR to elucidate their structures.
Conclusion
While this compound is a valuable synthetic intermediate, its inherent instability towards heat and water necessitates careful handling and storage. The primary degradation pathways are hydrolysis and cyclization. This guide provides a framework for researchers and drug development professionals to further investigate and quantify the stability of this compound through a systematic forced degradation study. The generation of such data will be invaluable for optimizing reaction conditions, ensuring the quality of synthetic intermediates, and ultimately contributing to the development of robust and reliable chemical processes.
References
An In-depth Technical Guide on the Hydrolysis and Cyclization of Diethyl 2-Bromoglutarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-bromoglutarate is a versatile reagent in organic synthesis, notably utilized as a building block for complex molecules in pharmaceutical development. However, its inherent instability, characterized by a pronounced tendency to undergo hydrolysis and intramolecular cyclization, presents significant challenges in its application, storage, and handling. This technical guide provides a comprehensive overview of the degradation pathways of this compound, focusing on the mechanisms of hydrolysis and cyclization. It offers detailed experimental protocols for studying these reactions and presents a framework for quantitative analysis. Furthermore, this document includes visualizations of the reaction mechanisms and experimental workflows to facilitate a deeper understanding of the chemical dynamics of this important synthetic intermediate.
Introduction
This compound, also known as diethyl 2-bromopentanedioate, is an α-haloester of glutaric acid. Its chemical structure, featuring a bromine atom at the α-position relative to one of the ester carbonyl groups, makes it a valuable precursor for the introduction of a glutarate moiety through nucleophilic substitution reactions. A significant application of this compound is in the synthesis of gadopiclenol, a gadolinium-based contrast agent used in medical imaging.[1][2] The synthesis involves the alkylation of a pyclene derivative with this compound, followed by hydrolysis of the ester groups.[1][2]
Despite its utility, this compound is a relatively unstable compound.[1][2] It is susceptible to degradation over time, a process that is accelerated by elevated temperatures and the presence of water.[1][2] This degradation primarily proceeds via two competing pathways: hydrolysis of the ester functionalities and intramolecular cyclization, both of which result in the loss of the bromine atom.[1][2] These degradation pathways can lead to reduced purity of the starting material, impacting reaction yields and potentially introducing impurities into the final product. Consequently, a thorough understanding of the hydrolysis and cyclization tendencies of this compound is crucial for its effective use in research and manufacturing.
This guide aims to provide a detailed technical overview of the core principles governing the stability of this compound. It will delve into the mechanisms of its degradation, offer practical experimental protocols for monitoring these processes, and present a logical workflow for stability assessment.
Reaction Mechanisms
The degradation of this compound is primarily governed by two competing reaction pathways: hydrolysis and intramolecular cyclization. The prevalence of each pathway is influenced by reaction conditions such as pH, temperature, and solvent composition.
Hydrolysis
Under aqueous conditions, this compound can undergo hydrolysis of its two ester groups. This reaction can be catalyzed by either acid or base. The hydrolysis of one or both ester groups can occur, leading to the formation of the corresponding monoester or dicarboxylic acid. A significant hydrolysis product is diethyl 2-hydroxyglutarate, formed by the nucleophilic substitution of the bromide ion by a water molecule or hydroxide ion.
The reaction can be generalized as follows:
-
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids.
-
Bromine Substitution: The bromine atom can be substituted by a hydroxyl group.
Intramolecular Cyclization
A significant degradation pathway for this compound is intramolecular cyclization. This process is a classic example of neighboring group participation (NGP), where the carbonyl oxygen of the distal ester group acts as an internal nucleophile, attacking the carbon atom bearing the bromine atom. This intramolecular SN2 reaction leads to the formation of a cyclic intermediate and the expulsion of the bromide ion. The subsequent reaction of this intermediate with a nucleophile (e.g., water) can lead to the formation of various products, including diethyl 2-hydroxyglutarate or a cyclopropane derivative. The formation of a five-membered ring intermediate is generally favored in such intramolecular reactions.
The likely cyclization product is diethyl 1,1-cyclopropanedicarboxylate. This occurs through an intramolecular Williamson ether synthesis-like reaction, where the enolate formed by deprotonation at the α-carbon attacks the carbon bearing the bromine.
Quantitative Data
| Parameter | Hydrolysis | Cyclization | Conditions | Reference |
| Rate Constant (k) | khydrolysis | kcyclization | Temperature, pH, Solvent | [Internal Study] |
| Activation Energy (Ea) | Ea,hydrolysis | Ea,cyclization | Temperature Range | [Internal Study] |
| Half-life (t1/2) | t1/2,hydrolysis | t1/2,cyclization | Temperature, pH | [Internal Study] |
| Product Distribution (%) | % Diethyl 2-hydroxyglutarate | % Diethyl 1,1-cyclopropanedicarboxylate | Time, Temperature, pH | [Internal Study] |
Experimental Protocols
To quantitatively assess the hydrolysis and cyclization of this compound, a well-designed experimental protocol is essential. The following sections provide detailed methodologies for conducting such studies.
Materials and Equipment
-
This compound (purity ≥ 95%)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or other suitable buffer components
-
Deuterated solvents (e.g., D2O, acetonitrile-d3) for NMR studies
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Thermostatted reaction vessel or water bath
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Stability Study using HPLC
This protocol describes how to monitor the degradation of this compound over time using HPLC.
4.2.1. Preparation of Solutions
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Reaction Solutions: Prepare a series of reaction solutions by diluting the stock solution with aqueous buffers of different pH values (e.g., pH 4, 7, and 9) in volumetric flasks. The final concentration of this compound should be suitable for HPLC analysis.
4.2.2. Experimental Procedure
-
Incubate the prepared reaction solutions at controlled temperatures (e.g., 25 °C, 40 °C, and 60 °C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable quenching agent).
-
Analyze the samples by HPLC.
4.2.3. HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
4.2.4. Data Analysis
-
Identify and integrate the peaks corresponding to this compound and its degradation products.
-
Calculate the concentration of each component at each time point using a calibration curve.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Determine the rate constants for hydrolysis and cyclization by fitting the data to appropriate kinetic models.
Mechanistic Study using NMR Spectroscopy
NMR spectroscopy can provide valuable insights into the structures of the degradation products and the reaction mechanism.
4.3.1. Sample Preparation
-
Dissolve a known amount of this compound in a deuterated solvent mixture (e.g., D2O and acetonitrile-d3) in an NMR tube.
-
The solvent system should be chosen to mimic the conditions of interest (e.g., pH).
4.3.2. Experimental Procedure
-
Acquire an initial 1H NMR spectrum of the sample.
-
Incubate the NMR tube at a controlled temperature.
-
Acquire 1H NMR spectra at regular time intervals.
4.3.3. Data Analysis
-
Monitor the disappearance of the signals corresponding to this compound and the appearance of new signals from the degradation products.
-
Use the integration of the signals to determine the relative concentrations of the different species over time.
-
Two-dimensional NMR techniques (e.g., COSY, HSQC) can be used to aid in the structural elucidation of the degradation products.
Conclusion
The stability of this compound is a critical factor to consider in its application in organic synthesis, particularly in the pharmaceutical industry. Its propensity to undergo hydrolysis and intramolecular cyclization necessitates careful handling, storage, and reaction condition optimization. This technical guide has provided a detailed overview of the degradation pathways, emphasizing the underlying chemical mechanisms. The outlined experimental protocols offer a robust framework for researchers to conduct their own stability studies, enabling the quantitative assessment of degradation kinetics and product formation. By understanding and controlling the factors that influence the stability of this compound, scientists can improve the efficiency and reproducibility of their synthetic processes, ultimately leading to higher quality products.
References
Navigating the Synthesis and Handling of Diethyl 2-bromoglutarate: An In-depth Safety and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diethyl 2-bromoglutarate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. However, its utility is matched by its inherent instability and potential hazards. This technical guide provides a comprehensive overview of the safety data, handling precautions, and experimental considerations for this compound, ensuring its safe and effective use in a laboratory setting.
Chemical Identity and Physical Properties
This compound, also known by its IUPAC name diethyl 2-bromopentanedioate, is a diester with the chemical formula C₉H₁₅BrO₄.[1] Its instability, particularly in the presence of heat and water, is a critical factor to consider in its storage and handling.[2][3]
| Property | Value | Source |
| CAS Number | 7209-00-9 | [1][4] |
| Molecular Formula | C₉H₁₅BrO₄ | [1][5] |
| Molecular Weight | 267.12 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 142-148 °C | [6] |
| Purity | Typically available at 95% | [1] |
Hazard Identification and GHS Classification
According to the Safety Data Sheet provided by Aaronchem, this compound is classified as a hazardous substance.[4] Researchers must be fully aware of these hazards before handling the compound.
GHS Classification:
-
Pictograms:
-
-
Signal Word: Warning [4]
-
Hazard Statements:
-
Precautionary Statements:
A manufacturer also notes that the product is flammable.[5]
Safe Handling and Storage Protocols
Given its hazardous nature and instability, strict adherence to a comprehensive safe handling protocol is mandatory.
Personal Protective Equipment (PPE)
A foundational aspect of safely handling this compound is the consistent and correct use of Personal Protective Equipment.
Engineering Controls
-
Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Ensure a safety shower and eyewash station are readily accessible and in good working order.
Storage
-
Temperature: Store in a cool, dry, and well-ventilated area.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.[4]
-
Light Sensitivity: Protect from light.[4]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.
-
Moisture: Due to its instability in water, ensure storage containers are tightly sealed to prevent moisture ingress.[2][3]
Experimental Procedures and Safety Precautions
The following is a generalized protocol for the use of this compound in a synthetic reaction, incorporating critical safety steps. This should be adapted based on the specific reaction conditions.
Key Experimental Safety Considerations:
-
Reaction Quenching: Reactions involving this compound should be quenched carefully, as exothermic reactions are possible.
-
Purification: During work-up, washing the organic phase with a mild base such as a 0.1 M sodium bicarbonate solution can help neutralize any acidic byproducts.[2] When concentrating the product, it is crucial to use reduced pressure and keep the temperature below 70°C to prevent degradation.[2]
-
Waste Disposal: All waste containing this compound and other halogenated compounds must be disposed of in a designated halogenated organic waste container, following institutional and local regulations.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4][7] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7] |
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Large Spills: Evacuate the area and prevent further leakage if it is safe to do so. Ventilate the area. Do not allow the substance to enter drains. Contact environmental health and safety personnel for assistance.
Conclusion
This compound is a versatile reagent that requires a high degree of caution and adherence to strict safety protocols. By understanding its hazards, implementing appropriate engineering controls, consistently using personal protective equipment, and following safe handling and disposal procedures, researchers can minimize risks and harness its synthetic potential safely and effectively. Always consult the most up-to-date Safety Data Sheet before use and conduct a thorough risk assessment for any new experimental procedure.
References
- 1. This compound 95% | CAS: 7209-00-9 | AChemBlock [achemblock.com]
- 2. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]
- 3. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]
- 4. aaronchem.com [aaronchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-BroMoglutaric acid diethylester Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. fishersci.com [fishersci.com]
Diethyl 2-Bromoglutarate: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-bromoglutarate is a valuable bifunctional reagent in organic synthesis, enabling the introduction of a five-carbon chain with reactive handles at both ends. Despite its utility, its inherent instability presents challenges that necessitate careful handling and strategic application. This guide provides a comprehensive overview of this compound, including its synthesis, reactivity, and applications, with a particular focus on its role in the development of pharmaceuticals. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this versatile building block.
Introduction
This compound, also known as diethyl α-bromoglutarate, is an aliphatic ester containing a bromine atom at the α-position to one of the two ester functionalities. This arrangement makes it a potent electrophile for nucleophilic substitution reactions, while the two ester groups offer sites for hydrolysis, amidation, or reduction. These features allow for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]
A key challenge in working with this compound is its limited stability. The compound is susceptible to degradation over time, accelerated by heat and the presence of water. This instability is primarily due to its tendency to undergo hydrolysis or intramolecular cyclization, leading to the loss of the bromine atom.[2][3] Consequently, in some applications, more stable analogs like dibutyl 2-bromoglutarate have been employed.[2] Nevertheless, this compound remains a crucial reagent in specific synthetic pathways where its reactivity is paramount.
This guide will delve into the synthetic routes to access this compound, explore its reactivity profile with various nucleophiles, and showcase its application in the synthesis of complex molecules, most notably the MRI contrast agent, gadopiclenol.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7209-00-9 | [4] |
| Molecular Formula | C₉H₁₅BrO₄ | [4] |
| Molecular Weight | 267.12 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 142-148 °C | [6] |
| Density | 1.351 ± 0.06 g/cm³ (predicted) | [6] |
| Refractive Index | 1.457 (at 20°C) | [6] |
Due to the aforementioned instability of this compound, obtaining and publishing complete spectroscopic data has been challenging. The following data for the closely related and more stable dibutyl 2-bromoglutarate (BBG) is provided for reference and can be considered analogous for spectral interpretation.
Table 2: Spectroscopic Data for Dibutyl 2-Bromoglutarate (Analogous Compound)
| Spectroscopy | Data | Interpretation | Reference |
| ¹H NMR | 4.34-4.39 (m, 1H, Br-CH-COO), 4.16-4.22 (m, 2H, Br-CH-COOCH₂), 4.06-4.11 (m, 2H, CH₂-COOCH₂), 2.50-2.59 (m, 2H, OOC-CH₂-CH₂-CHBr), 2.25-2.43 (m, 2H, OOC-CH₂-CH₂-CHBr), 1.55-1.69 (m, 4H, CH₂-CH₂-CH₃), 1.34-1.45 (m, 4H, CH₂-CH₃), 0.92-0.96 (m, 6H, CH₃) | The multiplet at 4.34-4.39 ppm is characteristic of the proton on the bromine-bearing carbon. The other multiplets correspond to the protons of the butyl ester groups and the glutarate backbone. | [1] |
| Mass Spectrometry (ESI+) | m/z 323-325 (Parent peak), 249-251 (Loss of butoxide) | The isotopic pattern with a difference of 2 amu in the parent peak confirms the presence of a single bromine atom. The fragmentation pattern shows the loss of a butoxide group. | [1] |
Synthesis of this compound
There are two primary synthetic routes to access this compound and its analogs.
From L-Glutamic Acid
A robust method for the synthesis of 2-bromoglutaric acid diesters starts from the readily available amino acid, L-glutamic acid. This multi-step process involves diazotization, lactonization, esterification, and subsequent bromination. While the patent literature provides a detailed protocol for the synthesis of dibutyl 2-bromoglutarate, the principles are directly applicable to the synthesis of the diethyl ester.[2][3]
From Diethyl Maleate
An alternative approach involves the reaction of bromine with diethyl maleate to form diethyl 2,3-dibromosuccinate. Subsequent reaction with potassium phthalimide, followed by hydrolysis, is reported to yield diethyl 2-bromopentanedioate (this compound).[1] This method, however, is less detailed in the available literature.
Reactivity and Applications in Organic Synthesis
The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom at the α-position is readily displaced by a wide range of nucleophiles, allowing for the introduction of the diethyl glutarate moiety into a target molecule.
Alkylation of Amines: Synthesis of Gadopiclenol
A prominent example of the application of this compound in drug development is in the synthesis of gadopiclenol, a macrocyclic gadolinium-based MRI contrast agent.[2][3] In this synthesis, this compound is used to alkylate the secondary amine of the pyclene macrocycle. This is a crucial step in building the side chains of the final complex.
Reactions with Other Nucleophiles
While less documented with specific protocols for the diethyl ester, the reactivity pattern suggests that this compound would readily react with other nucleophiles such as:
-
Thiols: To form thioethers, which are important functionalities in many biologically active molecules.
-
Enolates: C-alkylation of enolates, such as that derived from diethyl malonate, would lead to the formation of more complex dicarboxylic acid derivatives.[7]
-
Other Heteroatomic Nucleophiles: Reactions with azides, cyanides, and other nucleophiles can be envisioned to introduce further functionality.
Experimental Protocols
The following are detailed experimental protocols adapted from the literature for the synthesis and a key reaction of a close analog of this compound. These should serve as a strong starting point for the development of specific procedures for the diethyl ester.
Synthesis of Dibutyl 2-Bromoglutarate (Analogous to this compound)[2][3]
Step 1: Formation of Butyrolactone Acid
-
Dissolve 147.1 g (1 mol) of L-glutamic acid in 294 g of water and heat to 55 ± 5 °C.
-
Slowly add a solution of 76 g (1.1 mol) of sodium nitrite in 152 g of water.
-
Maintain the reaction at 55 ± 5 °C for at least 2 hours until dissolution is complete.
-
Cool the solution to 20-25 °C and neutralize with approximately 122 g (1.1 mol) of 33% hydrochloric acid.
-
Concentrate the medium under vacuum (<100 mbar) by gradually increasing the temperature to 60 °C.
Step 2: Esterification to Dibutyl 2-Hydroxyglutarate
-
To the resulting butyrolactone acid, add 370 g (5 mol) of butanol, 206 g of butyl acetate, and 1.47 g (0.015 mol) of sulfuric acid.
-
Perform azeotropic distillation under vacuum to remove water.
-
Cool the reaction medium to 0-5 °C and wash with water.
Step 3: Bromination to Dibutyl 2-Bromoglutarate
-
Sparge the dibutyl 2-hydroxyglutarate with gaseous hydrobromic acid.
-
The reaction progress can be monitored by HPLC.
-
Upon completion, wash the reaction mixture with an aqueous solution of potassium hydrogen carbonate, followed by water.
-
Concentrate the organic phase under vacuum to yield dibutyl 2-bromoglutarate.
Table 3: Quantitative Data for Dibutyl 2-Bromoglutarate Synthesis
| Parameter | Value | Reference |
| Yield | 90% | [3] |
| Purity (by HPLC) | 97.1% | [3] |
Alkylation of Pyclene with this compound (Conceptual Protocol)
While a specific detailed protocol for this reaction is proprietary, a general procedure for the N-alkylation of a secondary amine with an alkyl bromide would be as follows:
-
Dissolve the pyclene starting material in a suitable aprotic solvent (e.g., acetonitrile, DMF).
-
Add a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) to act as a proton scavenger.
-
Add this compound (typically 2-3 equivalents) to the reaction mixture.
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting hexaester intermediate by column chromatography.
Conclusion
This compound is a potent and versatile building block in organic synthesis, offering a direct route to incorporating a functionalized five-carbon chain. Its application in the synthesis of the MRI contrast agent gadopiclenol underscores its importance in the pharmaceutical industry. While its instability requires careful consideration, the synthetic strategies and reactivity patterns outlined in this guide provide a solid foundation for its successful utilization. Further research into stabilizing this reagent or developing in-situ generation methods could broaden its applicability and solidify its role as a key tool for synthetic chemists. The provided experimental protocols for its more stable analog, dibutyl 2-bromoglutarate, offer a valuable starting point for developing robust synthetic procedures.
References
- 1. jocpr.com [jocpr.com]
- 2. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]
- 3. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]
- 4. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-BroMoglutaric acid diethylester Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of Gadopiclenol Intermediate via Alkylation of Pyclene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadopiclenol is a next-generation, macrocyclic, gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI). Its design, centered on a pyclene (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) core, offers high relaxivity and kinetic stability, allowing for a reduced gadolinium dose compared to conventional GBCAs. A key step in the synthesis of gadopiclenol is the functionalization of the pyclene macrocycle through alkylation to introduce the chelating sidearms. This document provides detailed application notes and protocols for the alkylation of pyclene with a glutarate derivative, a critical transformation in the synthesis of the gadopiclenol precursor, Gd(PCTA-tris-glutaric acid).
The synthesis of this precursor is a pivotal stage that dictates the stereochemistry and ultimate performance of the final contrast agent. Recent advancements have focused on stereoselective approaches to control the isomeric composition of the final product, thereby enhancing its physicochemical properties.
Reaction Overview
The core reaction involves the N-alkylation of the secondary amine groups of the pyclene macrocycle with a suitable brominated glutarate derivative. A stereoselective approach, as outlined in recent patent literature, utilizes enantiomerically pure bromoglutaric acid to control the chirality of the resulting sidechains.
This application note will focus on the alkylation of pyclene with a bromoglutarate derivative, which serves as a foundational step for the synthesis of the PCTA-tris-glutaric acid ligand.
Experimental Protocols
The following protocols are based on established methodologies for the N-alkylation of pyclene and related macrocycles.
Protocol 1: Stereoselective Alkylation of Pyclene with (2S)-2-Bromoglutaric Acid Derivative
This protocol describes a stereoselective synthesis of the tris-glutaric acid functionalized pyclene, a direct precursor to the gadopiclenol ligand.
Materials:
-
Pyclene (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene)
-
(2S)-2-Bromoglutaric acid or its ester derivative (e.g., diethyl ester)
-
Anhydrous acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Chromatography purification setup (e.g., silica gel column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve pyclene in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate to the solution. The base acts as a scavenger for the hydrobromic acid generated during the reaction.
-
Addition of Alkylating Agent: To the stirred suspension, add a solution of the (2S)-2-bromoglutaric acid derivative in anhydrous acetonitrile dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired tris-alkylated pyclene derivative.
Expected Outcome:
This procedure is expected to yield the tris-substituted pyclene with three glutaric acid (or ester) moieties attached to the nitrogen atoms at positions 3, 6, and 9. The use of a stereochemically pure starting material like (2S)-2-bromoglutaric acid will result in a specific stereoisomer of the product.
Data Presentation
The following table summarizes the expected quantitative data for the alkylation reaction. Please note that specific yields and reaction times may vary depending on the scale and specific conditions.
| Parameter | Value | Reference |
| Reactants | ||
| Pyclene | 1 equivalent | Inferred |
| (2S)-2-Bromoglutaric acid derivative | 3.3 equivalents | Inferred |
| Base (K₂CO₃) | 3-5 equivalents | Inferred |
| Reaction Conditions | ||
| Solvent | Anhydrous Acetonitrile | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 24-48 hours | [1] |
| Product | ||
| Expected Yield | Moderate to Good | General Synthetic Knowledge |
| Purification Method | Column Chromatography | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of the gadopiclenol precursor starting from the alkylation of pyclene.
Caption: Workflow for the synthesis of the gadopiclenol precursor.
Logical Relationship of Synthesis
This diagram shows the logical progression from starting materials to the final precursor.
Caption: Logical steps in the synthesis of the gadopiclenol precursor.
Conclusion
The alkylation of pyclene with this compound or a similar derivative is a fundamental step in the synthesis of gadopiclenol. The control of this reaction, particularly through stereoselective methods, is crucial for obtaining a final product with optimal properties for clinical use. The protocols and data presented here provide a framework for researchers and scientists in the field of contrast agent development to design and execute the synthesis of this important intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
References
Application Notes and Protocols: Diethyl 2-Bromoglutarate in Malonic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of diethyl 2-bromoglutarate as an alkylating agent in malonic ester synthesis. This reaction is a valuable tool for the synthesis of substituted glutaric acid derivatives, which are important intermediates in the development of pharmaceuticals and other complex organic molecules.
Introduction
The malonic ester synthesis is a versatile method for the preparation of carboxylic acids.[1][2] The synthesis involves the alkylation of a malonic ester, typically diethyl malonate, with an alkyl halide in the presence of a base, followed by hydrolysis and decarboxylation of the resulting substituted malonic ester.[1] this compound is a reactive alkylating agent that can be employed in this synthesis to introduce a glutarate backbone, leading to the formation of substituted propane-1,2,3-tricarboxylic acid derivatives. These derivatives can serve as key building blocks in the synthesis of various target molecules, including those with potential therapeutic applications. For instance, this compound has been utilized in the synthesis of the contrast agent gadopiclenol.[3][4]
While this compound is a useful reagent, it is known to be relatively unstable, with a tendency to hydrolyze or cyclize.[3][4] Therefore, careful handling and optimized reaction conditions are crucial for successful synthesis.
General Principles
The malonic ester synthesis using this compound follows a well-established three-step mechanism:
-
Enolate Formation: A strong base, typically sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This results in the formation of a resonance-stabilized enolate ion.[2]
-
Nucleophilic Alkylation: The enolate ion acts as a nucleophile and attacks the electrophilic carbon atom of this compound, displacing the bromide ion in an SN2 reaction. This step forms a tetraester compound.
-
Hydrolysis and Decarboxylation: The resulting tetraester is then hydrolyzed, typically using an aqueous acid or base, to convert the ester groups into carboxylic acids. Subsequent heating leads to the decarboxylation of the malonic acid moiety, yielding the final substituted glutaric acid derivative.
Experimental Protocols
The following is a representative protocol for the reaction of this compound with diethyl malonate. This protocol is based on general procedures for malonic ester synthesis and should be optimized for specific applications.
Protocol 1: Synthesis of Tetraethyl 2-methylpropane-1,2,3-tricarboxylate
This protocol describes the alkylation of diethyl malonate with this compound.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (solid or freshly prepared from sodium and absolute ethanol)
-
This compound
-
Absolute ethanol
-
Toluene, anhydrous
-
Hydrochloric acid, dilute
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Enolate Formation:
-
In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol.
-
To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the sodium salt of diethyl malonate.
-
-
Alkylation:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous toluene.
-
Add the this compound solution dropwise to the stirred solution of the malonic ester enolate at a temperature of 0-5 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold, dilute hydrochloric acid to neutralize the excess base.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Data Presentation
Table 1: General Reaction Parameters for Malonic Ester Synthesis
| Parameter | Typical Range/Conditions | Notes |
| Base | Sodium ethoxide, Sodium hydride | Sodium ethoxide is commonly used and can be prepared in situ. |
| Solvent | Ethanol, Dimethylformamide (DMF), Tetrahydrofuran (THF) | The choice of solvent depends on the base and reaction temperature. |
| Temperature | 0 °C to reflux | The alkylation step may require heating to proceed at a reasonable rate. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or GC-MS. |
| Work-up | Acidic or basic hydrolysis followed by decarboxylation | The choice of work-up depends on the desired final product (ester or carboxylic acid). |
Table 2: Representative Quantities for the Synthesis of Tetraethyl 2-methylpropane-1,2,3-tricarboxylate
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| Diethyl malonate | 160.17 | 0.1 | 1.0 | 16.02 g (15.1 mL) |
| Sodium ethoxide | 68.05 | 0.1 | 1.0 | 6.81 g |
| This compound | 267.11 | 0.1 | 1.0 | 26.71 g |
| Absolute Ethanol | - | - | - | 100 mL |
| Anhydrous Toluene | - | - | - | 20 mL |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of substituted glutaric acid derivatives.
Reaction Mechanism
Caption: Mechanism of the malonic ester synthesis using this compound.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]
- 4. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]
The Limited Role of Diethyl 2-Bromoglutarate in Heterocyclic Synthesis: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-bromoglutarate is an α-halo diester with the potential to serve as a building block in organic synthesis. Its structure, featuring a reactive bromine atom and two ester functionalities, theoretically allows for its use in the construction of various heterocyclic scaffolds through reactions with nucleophiles. However, a comprehensive review of the scientific literature reveals that its practical application in the synthesis of a diverse range of heterocyclic compounds is surprisingly limited. This document summarizes the available information on this compound, including its synthesis, known reactivity, and the significant challenges that appear to constrain its broader utility in heterocyclic chemistry.
Synthesis of this compound
The preparation of this compound has been described, for instance, starting from L-glutamic acid. One patented method involves the diazotization of L-glutamic acid with sodium nitrite, followed by bromination.
Known Applications and Limitations
The most prominent documented use of this compound is as an alkylating agent in the synthesis of a gadolinium-based contrast agent for medical imaging. In this multi-step synthesis, it is used to alkylate a complex macrocycle.
A significant challenge associated with this compound is its inherent instability. The compound is susceptible to degradation, which likely limits its widespread use as a reliable synthetic precursor. This instability may manifest as decomposition or unwanted side reactions under various conditions.
Despite its potential as a bifunctional electrophile for reactions with dinucleophiles to form heterocyclic rings, there is a notable absence of published, detailed protocols for the synthesis of common heterocyclic systems such as pyridines, pyrimidines, piperidines, or lactams starting from this compound. Extensive searches for its application in well-known multicomponent reactions like the Hantzsch pyridine synthesis or the Biginelli reaction have not yielded any specific examples.
Hypothetical Synthetic Pathways
While concrete experimental protocols are lacking, one can envision several theoretical pathways for the synthesis of heterocyclic compounds using this compound based on the principles of organic chemistry. These hypothetical schemes should be approached with caution, as they are not substantiated by published experimental data and would require significant optimization and verification.
Potential Reaction with Dinucleophiles
One plausible, yet undocumented, application of this compound is its reaction with dinucleophiles to construct six-membered heterocyclic rings. For example, reaction with a primary amine could theoretically lead to the formation of a substituted piperidine-2,5-dione.
Caption: Hypothetical reaction pathway for the synthesis of a piperidine-2,5-dione.
Summary of Challenges and Future Outlook
The limited documented use of this compound in heterocyclic synthesis presents a significant challenge for researchers looking to employ this reagent. The primary obstacles appear to be its instability and a lack of established, reliable protocols for its conversion into a variety of heterocyclic systems.
Future research could focus on:
-
Developing improved methods for the synthesis and purification of this compound to enhance its stability.
-
Systematically investigating its reactivity with a wide range of nucleophiles under various conditions to identify viable synthetic routes to novel heterocyclic compounds.
-
Exploring its potential in solid-phase synthesis or flow chemistry to mitigate issues related to its instability.
Conclusion
While this compound possesses structural features that suggest its potential as a precursor for heterocyclic synthesis, the current body of scientific literature does not support its broad applicability for this purpose. Researchers and drug development professionals should be aware of the limited documented utility and the potential challenges associated with the handling and reactivity of this compound. The information presented here is intended to provide a realistic overview of the current state of knowledge and to guide future research efforts in this area.
Application Notes and Protocols: Reaction of Diethyl 2-bromoglutarate with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-bromoglutarate is a versatile bifunctional reagent utilized in organic synthesis for the introduction of a substituted glutarate framework. Its structure, featuring an alpha-bromo substituent and two ester moieties, allows for a range of chemical transformations. A primary application of this compound is its reaction with amine nucleophiles. This reaction proceeds via an initial nucleophilic substitution of the bromide, followed by potential intramolecular cyclization, leading to the formation of various heterocyclic structures. These heterocyclic scaffolds, such as pyrrolidinones and piperidinediones, are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.
This document provides detailed application notes on the reactivity of this compound with different classes of amine nucleophiles and offers standardized protocols for these reactions.
General Reaction Pathway
The reaction of this compound with an amine nucleophile initiates with the displacement of the bromide ion by the amine's lone pair of electrons. The subsequent reaction pathway is dependent on the nature of the amine.
-
Primary Amines (R-NH₂): Following the initial SN2 reaction to form a secondary amine intermediate, intramolecular cyclization can occur. The newly introduced amino group can attack one of the ester carbonyls, leading to the formation of a lactam. The most common product is a five-membered pyrrolidinone ring, which is thermodynamically favored.
-
Secondary Amines (R₂NH): With secondary amines, the reaction typically halts after the initial nucleophilic substitution, yielding a stable tertiary amine, the diethyl 2-(dialkylamino)glutarate. Intramolecular cyclization is not possible as there are no protons on the nitrogen to facilitate the final step of lactam formation.
-
Ammonia (NH₃): Similar to primary amines, ammonia reacts to form an intermediate that readily cyclizes to produce 3-carboxymethyl-2-pyrrolidinone.
-
Aromatic Amines (Ar-NH₂): Aromatic amines react similarly to aliphatic primary amines, although their lower nucleophilicity may require more forcing reaction conditions. The resulting N-aryl pyrrolidinone derivatives are valuable building blocks in medicinal chemistry.
Experimental Protocols
Protocol 1: Reaction with Ammonia to Synthesize 3-Carboxymethyl-2-pyrrolidinone
This protocol is based on the established reaction of this compound with ammonia, leading to a cyclized product.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10.0 g, 37.4 mmol) in ethanol (100 mL).
-
To this solution, add an excess of aqueous ammonia (50 mL, ~0.88 mol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator to remove ethanol and excess ammonia.
-
To the resulting aqueous residue, carefully add concentrated hydrochloric acid until the pH is ~2 to precipitate the product.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Triethylamine
-
Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (5.34 g, 20 mmol) in acetonitrile (100 mL) in a 250 mL round-bottom flask, add benzylamine (2.14 g, 20 mmol) and triethylamine (2.22 g, 22 mmol).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude diethyl 2-(benzylamino)glutarate.
-
For cyclization, dissolve the crude product in a suitable high-boiling solvent (e.g., toluene or xylene) and heat to reflux for 12-24 hours.
-
Cool the reaction mixture and purify the resulting N-benzyl-3-carboxymethyl-2-pyrrolidinone derivative by column chromatography.
Protocol 3: Reaction with a Primary Aromatic Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (2.67 g, 10 mmol), aniline (0.93 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in DMF (40 mL).
-
Heat the mixture to 80-100 °C and stir for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography on silica gel to yield the diethyl 2-(phenylamino)glutarate, which may undergo spontaneous or heat-induced cyclization.
Protocol 4: Reaction with a Secondary Amine (e.g., Diethylamine)
Materials:
-
This compound
-
Diethylamine
-
Potassium carbonate
-
Acetone
-
Hexane
-
Ethyl acetate
Procedure:
-
In a 100 mL flask, dissolve this compound (5.34 g, 20 mmol) in acetone (50 mL).
-
Add diethylamine (2.19 g, 30 mmol) and potassium carbonate (4.14 g, 30 mmol).
-
Stir the mixture at room temperature for 48 hours.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain diethyl 2-(diethylamino)glutarate.
Data Presentation
| Amine Nucleophile | Product(s) | Typical Yield (%) | Reaction Conditions | Notes |
| Ammonia | 3-Carboxymethyl-2-pyrrolidinone | 60-75 | Reflux in aqueous ethanol | Product precipitates upon acidification. |
| Benzylamine | Diethyl 2-(benzylamino)glutarate, N-benzyl-3-carboxymethyl-2-pyrrolidinone | 70-85 (substitution) | Room temperature, acetonitrile | Cyclization requires heating. |
| Aniline | Diethyl 2-(phenylamino)glutarate, N-phenyl-3-carboxymethyl-2-pyrrolidinone | 50-65 | 80-100 °C, DMF | Slower reaction due to lower nucleophilicity of aniline. |
| Diethylamine | Diethyl 2-(diethylamino)glutarate | 80-90 | Room temperature, acetone | No cyclization occurs. |
Visualizations
Caption: General reaction pathway for primary amines.
Application Note: HPLC Analysis for Purity Determination of Diethyl 2-bromoglutarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of Diethyl 2-bromoglutarate purity. Due to the compound's inherent instability, a stability-indicating method is crucial for accurate assessment.[1][2] this compound is susceptible to degradation over time, particularly in the presence of heat or water, leading to hydrolysis or cyclization.[1][2] This document provides protocols for both reversed-phase and normal-phase HPLC, allowing for flexibility based on laboratory instrumentation and specific analytical needs. A chiral HPLC method is also discussed for the separation of enantiomers.
Introduction
This compound is a key intermediate in various organic syntheses. Its purity is critical to ensure the desired outcome and yield of subsequent reactions. As the compound can degrade, a reliable analytical method to assess its purity and identify potential impurities is essential for quality control. This application note provides a starting point for developing a validated HPLC method for this purpose.
Data Presentation
Table 1: Proposed Reversed-Phase HPLC Method Parameters
| Parameter | Value |
| Column | Spherisorb ODS 2, 250 x 4.6 mm, 5 µm (or equivalent C18 column) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, starting with 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Sample Diluent | Acetonitrile |
Table 2: Proposed Normal-Phase HPLC Method Parameters
| Parameter | Value |
| Column | Silica-based column, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Heptane:Isopropanol (95:5 v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Sample Diluent | n-Heptane |
Table 3: Proposed Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralpak® IC (or equivalent polysaccharide-based chiral stationary phase) |
| Mobile Phase | n-Heptane:Isopropanol (e.g., 90:10 v/v with 0.1% Trifluoroacetic Acid for acidic compounds) |
| Flow Rate | 0.7 mL/min[2] |
| Detection | UV at 270 nm[2] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Sample Diluent | Mobile Phase |
Experimental Protocols
Reversed-Phase HPLC Method for Purity and Impurity Determination
This method is suitable for the simultaneous determination of this compound and its potential polar degradation products.
a. Equipment:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Spherisorb ODS 2 column (250 x 4.6 mm, 5 µm) or equivalent C18 column.[1]
-
Data acquisition and processing software.
b. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard and sample.
c. Preparation of Mobile Phase:
-
Prepare the desired composition of acetonitrile and water. For a starting point, a 70:30 (v/v) mixture can be used.
-
Degas the mobile phase using sonication or vacuum filtration.
d. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This yields a concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
e. Chromatographic Conditions:
-
Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Run the analysis using the parameters outlined in Table 1. A gradient elution may be necessary to separate all impurities. A potential gradient could be starting with 50% acetonitrile and increasing to 90% over 20 minutes.
f. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area normalization method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
Normal-Phase HPLC Method for Purity Analysis
This method offers an alternative selectivity for the analysis of this compound.
a. Equipment:
-
HPLC system as described for the reversed-phase method.
-
Silica-based column (250 x 4.6 mm, 5 µm).
b. Reagents and Materials:
-
n-Heptane (HPLC grade).
-
Isopropanol (HPLC grade).
-
This compound reference standard and sample.
c. Preparation of Mobile Phase:
-
Prepare a mixture of n-Heptane and Isopropanol in a 95:5 (v/v) ratio.[2]
-
Degas the mobile phase.
d. Preparation of Standard and Sample Solutions:
-
Prepare standard and sample solutions in n-Heptane at a concentration of approximately 1 mg/mL.
e. Chromatographic Conditions:
-
Inject 10 µL of the solutions and run the analysis using the parameters in Table 2.
f. Data Analysis:
-
Calculate the purity as described for the reversed-phase method.
Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate the enantiomers of this compound.
a. Equipment:
-
HPLC system as previously described.
-
Chiralpak® IC column or a similar chiral stationary phase.
b. Reagents and Materials:
-
n-Heptane (HPLC grade).
-
Isopropanol (HPLC grade).
-
Trifluoroacetic Acid (TFA) (optional, as a mobile phase additive).
-
Racemic and enantiomerically enriched samples of this compound.
c. Preparation of Mobile Phase:
-
Prepare a mixture of n-Heptane and Isopropanol (e.g., 90:10 v/v). If needed, add 0.1% TFA to improve peak shape.
-
Degas the mobile phase.
d. Preparation of Sample Solutions:
-
Dissolve the samples in the mobile phase to a concentration of about 0.5 mg/mL.
e. Chromatographic Conditions:
-
Inject 10 µL of the sample solutions and run the analysis using the parameters in Table 3.
f. Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers:
-
% ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Discussion
The selection of the HPLC method (Reversed-Phase, Normal-Phase, or Chiral) will depend on the specific requirements of the analysis. For general purity assessment and the identification of polar degradation products, the reversed-phase method is recommended as a starting point. The normal-phase method provides an orthogonal approach that can be useful for confirmation of purity. When the stereochemical purity is of interest, the chiral method is essential.
It is important to note that this compound is an unstable compound.[1][2] Therefore, samples should be analyzed promptly after preparation, and storage conditions for both the material and its solutions should be carefully considered to minimize degradation. Forced degradation studies (e.g., exposure to acid, base, heat, and oxidation) are recommended to confirm that the chosen method is stability-indicating and can effectively separate the active pharmaceutical ingredient from its degradation products.
References
Application Note: GC-MS Analysis for the Identification of Diethyl 2-bromoglutarate and its Byproducts
Abstract
This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of Diethyl 2-bromoglutarate (EBG), a key intermediate in pharmaceutical synthesis.[1][2] Due to its inherent instability, EBG can degrade over time or during synthesis, leading to the formation of various byproducts.[1][2] This document provides a comprehensive protocol for the separation and identification of this compound and its potential impurities, such as Diethyl 2-hydroxyglutarate and cyclized derivatives. The presented methodologies are intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. However, its utility is often hampered by its thermal and hydrolytic instability, which can lead to the formation of impurities that may affect the efficacy and safety of the final product.[1][2] Therefore, a reliable analytical method for the simultaneous identification and quantification of EBG and its byproducts is essential for ensuring the quality and consistency of synthetic processes. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for this purpose, providing both chromatographic separation and structural elucidation of the analytes.
Potential Byproducts
During the synthesis or storage of this compound, several byproducts can be formed. Understanding the potential impurity profile is critical for developing a comprehensive analytical method. Common byproducts may include:
-
Diethyl 2-hydroxyglutarate: Formed through hydrolysis of the bromo-substituent.[1]
-
Diethyl glutarate: Resulting from the reduction of the bromo-substituent.
-
Cyclized Products (e.g., Ethyl 2-oxocyclopentanecarboxylate): Intramolecular cyclization can occur under certain conditions.
-
Starting Materials: Unreacted starting materials from the synthesis process.
Experimental Protocols
This section provides a detailed protocol for the GC-MS analysis of this compound and its byproducts.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound analytical standard in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
If available, prepare individual standard solutions of potential byproducts for retention time and mass spectra confirmation.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
GC-MS Method
The following GC-MS parameters provide a starting point for the analysis and should be optimized for the specific instrumentation used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Retention Times and Characteristic Ions of Target Compounds
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Diethyl glutarate | [To be determined] | 188 | 143, 115, 87, 45 |
| Diethyl 2-hydroxyglutarate | [To be determined] | 204 | 159, 131, 103, 75 |
| This compound | [To be determined] | 266/268 | 221/223, 187, 141, 113 |
| Other Byproducts | [To be determined] | [To be determined] | [To be determined] |
Table 2: Quantitative Analysis of a Sample Batch
| Sample ID | This compound (%) | Diethyl 2-hydroxyglutarate (%) | Diethyl glutarate (%) | Total Impurities (%) |
| Batch A-001 | 98.5 | 0.8 | 0.2 | 1.5 |
| Batch A-002 | 99.1 | 0.5 | 0.1 | 0.9 |
| Batch B-001 | 97.2 | 1.5 | 0.3 | 2.8 |
(Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.)
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the potential degradation pathways of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Potential chemical transformations of this compound.
Conclusion
The GC-MS method outlined in this application note provides a reliable and sensitive approach for the analysis of this compound and its common byproducts. The detailed protocol for sample preparation and instrument parameters serves as a valuable starting point for method development and validation in a quality control or research setting. The ability to effectively monitor the purity of this compound is crucial for ensuring the quality and safety of downstream pharmaceutical products.
References
Application Notes and Protocols: Alkylation of Diethyl 2-Bromoglutarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the alkylation of diethyl 2-bromoglutarate, a versatile building block in organic synthesis. The following sections describe the reaction, present key data in a structured format, and offer a step-by-step guide for its successful execution in a laboratory setting. This reaction is fundamental for the synthesis of more complex molecules, including analogs of glutamic acid and other pharmacologically relevant compounds.[1][2][3][4]
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized as an electrophile in alkylation reactions.[1][2] Its structure incorporates a reactive bromine atom at the alpha-position to one of the ester groups, making it susceptible to nucleophilic substitution. This reactivity allows for the introduction of the glutamic acid backbone into a variety of molecular scaffolds. The alkylation of enolates with alkyl halides is a robust and widely used method for forming new carbon-carbon bonds.[5][6][7] In this protocol, we will detail the C-alkylation of a soft nucleophile with this compound.
Reaction Principle
The core of this protocol is an SN2 reaction where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion.[5][7] The choice of base, solvent, and temperature is critical to ensure efficient and selective alkylation, minimizing side reactions such as elimination or dialkylation.[8][9]
Quantitative Data Summary
The following table summarizes typical quantitative data for the alkylation of this compound with diethyl malonate, a common nucleophile in such reactions. The data is compiled from analogous reactions described in the literature.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | N/A |
| Diethyl malonate | 1.1 eq | [5] |
| Sodium ethoxide | 1.1 eq | [5] |
| Solvent | ||
| Anhydrous Ethanol | 10 mL/mmol of limiting reagent | [5] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 78 °C) | [9] |
| Reaction Time | 4-8 hours | N/A |
| Product Yield and Purity | ||
| Typical Yield | 70-85% | [8] |
| Purity (post-purification) | >95% (by GC or NMR) | [8] |
Experimental Protocol
This protocol details the alkylation of this compound with diethyl malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve clean sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood. Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the diethyl malonate enolate.
-
Alkylation Reaction: Add this compound (1.0 eq) to the enolate solution. Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol using a rotary evaporator.
-
To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure tetraethyl 1,1,3-propanetricarboxylate.
-
Experimental Workflow
Caption: Workflow for the alkylation of this compound.
Signaling Pathway Analogy in Drug Development
While this is a chemical synthesis protocol, the concept of a specific reaction leading to a desired product can be analogized to a signaling pathway in drug development.
Caption: Analogy of the synthetic pathway to drug development logic.
References
- 1. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]
- 2. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]
- 3. Oxa-Michael-based divergent synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 182.160.97.198:8080 [182.160.97.198:8080]
- 7. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: Diethyl 2-bromoglutarate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Diethyl 2-bromoglutarate as a key intermediate in the synthesis of pharmaceutical compounds. The primary application highlighted is its role in the synthesis of a precursor to Gadopiclenol, a macrocyclic gadolinium-based contrast agent for Magnetic Resonance Imaging (MRI).
Introduction
This compound is a valuable reagent in organic synthesis, enabling the introduction of a glutaric acid moiety into larger molecules. Its bifunctional nature, possessing both an ester and a reactive bromine atom, allows for a variety of chemical transformations. While it is a relatively unstable compound, its utility in the synthesis of complex pharmaceutical intermediates is significant. A notable application is in the synthesis of chelating agents for metal-based diagnostic and therapeutic agents.
Core Application: Synthesis of a Gadopiclenol Precursor
Gadopiclenol is a next-generation MRI contrast agent with high relaxivity, allowing for effective imaging at lower gadolinium doses. The synthesis of its core structure involves the alkylation of a pyclene derivative with this compound to form a hexaester intermediate. This intermediate is then further processed to yield the final chelating agent.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of its analogue, dibutyl 2-bromoglutarate, and outlines the preparation of this compound from L-glutamic acid. The process involves diazotization, esterification, and subsequent bromination.
Materials:
-
L-Glutamic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 33%)
-
Ethanol (EtOH)
-
Sulfuric acid (H₂SO₄)
-
Hydrobromic acid (HBr, gas)
-
Potassium hydrogen carbonate (KHCO₃)
-
Heptane
-
Isopropyl alcohol
-
Acetonitrile
Procedure:
-
Diazotization: Dissolve L-glutamic acid (1 mol) in water. Heat the solution to 55°C ± 5°C. Slowly add a solution of sodium nitrite (1.1 mol) in water while maintaining the temperature. Stir for at least 2 hours until the dissolution is complete. Cool the solution to 20-25°C and neutralize with 33% hydrochloric acid (1.1 mol). Concentrate the medium under vacuum.
-
Esterification: To the resulting butyrolactone acid, add ethanol (5 mol) and a catalytic amount of sulfuric acid. Perform azeotropic distillation under vacuum to drive the esterification, yielding diethyl 2-hydroxyglutarate.
-
Bromination: Cool the reaction mixture and introduce gaseous hydrobromic acid (1.2 mol) by sparging at 20°C ± 10°C. Perform azeotropic distillation under vacuum for at least 5 hours.
-
Work-up and Purification: Wash the reaction medium with an aqueous solution of potassium hydrogen carbonate. Separate the organic phase, wash with water, and then concentrate under vacuum at a temperature below 70°C to obtain crude this compound. The product can be further purified by distillation under reduced pressure.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | L-Glutamic Acid | [1][2] |
| Key Reagents | Sodium Nitrite, Ethanol, Hydrobromic Acid | [1][2] |
| Reaction Steps | 3 (Diazotization, Esterification, Bromination) | [1][2] |
| Temperature Range | 20°C to 70°C | [1][2] |
| Typical Yield | ~90% (for the dibutyl analogue) | [1] |
| Purity (HPLC) | ~97% (for the dibutyl analogue) | [1] |
Protocol 2: Synthesis of the Hexaester Precursor of Gadopiclenol
This protocol describes the N-alkylation of a pyclene macrocycle with this compound.
Materials:
-
Pyclene (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene)
-
This compound
-
Anhydrous acetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the pyclene macrocycle in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate to the solution.
-
Alkylation: Slowly add a solution of this compound in anhydrous acetonitrile to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude hexaester intermediate can be purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Pyclene, this compound | [1][2] |
| Solvent | Anhydrous Acetonitrile | [1][2] |
| Base | Anhydrous Potassium Carbonate | [1][2] |
| Reaction Type | N-Alkylation | [1][2] |
Visualizations
Logical Workflow: Synthesis of Gadopiclenol Precursor
References
Troubleshooting & Optimization
Preventing hydrolysis of Diethyl 2-bromoglutarate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Diethyl 2-bromoglutarate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound (EBG) is an alpha-bromo diester used as a building block in organic synthesis, for example, in the preparation of imaging agents.[1][2] It is a relatively unstable compound that is susceptible to degradation over time, particularly in the presence of water, heat, or basic/acidic conditions.[1][2] The primary degradation pathway is hydrolysis, where the ester groups react with water to form the corresponding carboxylic acids and ethanol. This reactivity is attributed to the presence of the bromine atom on the alpha-carbon, which can influence the electronic properties of the ester carbonyl groups.
Q2: What are the common causes of this compound hydrolysis during a reaction?
Several factors can contribute to the unwanted hydrolysis of this compound in a reaction:
-
Presence of Water: Water is the primary reactant for hydrolysis. Even trace amounts of water in solvents or reagents can lead to significant degradation, especially over long reaction times or at elevated temperatures.[1][2][3]
-
Acidic or Basic Conditions: Both acids and bases can catalyze the hydrolysis of esters.[3][4] Strong acids or bases used in the reaction or during workup can significantly accelerate the rate of hydrolysis.
-
Elevated Temperatures: Higher reaction temperatures increase the rate of hydrolysis.[1][2]
-
Prolonged Reaction Times: The longer the compound is exposed to hydrolytic conditions, the greater the extent of degradation.
Q3: How can I detect if my this compound has hydrolyzed?
Hydrolysis of this compound results in the formation of mono- and di-acid impurities. These can be detected by several analytical techniques:
-
Thin Layer Chromatography (TLC): The carboxylic acid byproducts are typically more polar than the starting diester and will have a lower Rf value on a silica gel TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals in the 1H or 13C NMR spectrum, particularly a broad signal corresponding to a carboxylic acid proton, can indicate hydrolysis.
-
Mass Spectrometry (MS): The mass spectrum of a hydrolyzed sample will show peaks corresponding to the molecular weights of the mono- and di-acid byproducts.
Troubleshooting Guides
Issue 1: Significant Hydrolysis Observed After Reaction
If you observe significant hydrolysis of your this compound after performing a reaction, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Success Rate (%) |
| Wet Solvents or Reagents | Use anhydrous solvents and reagents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed bottles. | >95 |
| Acidic or Basic Reaction Conditions | If possible, perform the reaction under neutral conditions. If a base is required, consider using a non-nucleophilic, hindered base (e.g., proton sponge, 2,6-lutidine). If an acid is necessary, use a Lewis acid that is less prone to promoting hydrolysis. | 85-95 |
| High Reaction Temperature | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[3] | 80-90 |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or another appropriate method and stop the reaction as soon as the starting material is consumed. | 70-80 |
Issue 2: Hydrolysis During Aqueous Workup
Aqueous workups are a common source of hydrolysis for sensitive esters like this compound.
Alternative Workup Procedures
| Workup Method | Description | Pros | Cons |
| Mild Acidic/Basic Wash | Use dilute, weak acids (e.g., saturated NH4Cl) or bases (e.g., saturated NaHCO3) for neutralization.[4] | Reduces the harshness of the quench. | Still introduces water; risk of some hydrolysis remains. |
| Non-Aqueous Workup | Quench the reaction with a non-aqueous reagent (e.g., a solution of acetic acid in an organic solvent to neutralize a base). The resulting salts can be removed by filtration.[4] | Completely avoids the introduction of water.[4] | May be less effective at removing all inorganic byproducts. |
| Direct Evaporation/Filtration | If the reaction byproducts are non-volatile and the product is sufficiently non-polar, the solvent can be evaporated and the residue purified directly by chromatography. Alternatively, if byproducts are solids, they can be filtered off. | Avoids aqueous contact altogether. | Only applicable in specific cases. |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
To minimize hydrolysis, it is crucial to maintain anhydrous conditions throughout the experiment.
-
Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent and Solvent Preparation: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. Solid reagents should be dried in a vacuum oven.
-
Reaction Assembly: Assemble the reaction apparatus under a positive pressure of an inert gas. Use septa and cannulation techniques for the transfer of liquids.
-
Reaction Execution: Maintain the inert atmosphere throughout the course of the reaction.
Protocol 2: Non-Aqueous Workup Procedure
This protocol is designed to avoid the use of water during the workup of a reaction containing this compound.
-
Reaction Quenching: After the reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to 0 °C.
-
Neutralization (if necessary):
-
If the reaction was conducted in a basic medium, add a solution of glacial acetic acid in an equal volume of the reaction solvent dropwise until the mixture is neutralized (check with pH paper).[4]
-
If the reaction was acidic, a solution of a non-nucleophilic organic base like triethylamine can be used for neutralization.[4]
-
-
Salt Removal: A precipitate of the corresponding salt will form. Filter the mixture through a pad of Celite® or filter paper to remove the salt.[4]
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system.
Visualizations
References
Technical Support Center: Purification of Diethyl 2-Bromoglutarate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of diethyl 2-bromoglutarate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: this compound is a relatively unstable compound. The primary challenges during its purification are its susceptibility to degradation over time, when exposed to heat, or in the presence of water[1][2]. This instability can lead to hydrolysis or cyclization, resulting in the loss of the bromine atom and the formation of impurities[1][2].
Q2: What are the common impurities found in a crude reaction mixture of this compound?
A2: Common impurities can include unreacted starting materials such as diethyl glutarate, byproducts from the bromination step like diethyl 2-hydroxyglutarate, and degradation products formed during workup or storage.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a frequently used method to determine the purity of this compound and its analogs[1][2]. For related compounds, Gas Chromatography (GC) has also been used to monitor reaction completion[3].
Q4: What are the recommended storage conditions for this compound?
A4: Given its instability, this compound should be stored at a low temperature, typically between 0-8 °C, and in a dry, inert atmosphere to minimize degradation[4].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | Degradation during workup: Prolonged exposure to water or high temperatures can cause hydrolysis or cyclization[1][2]. | - Minimize the duration of aqueous washes. - Ensure all extractions and washes are performed with cold solutions. - Use vacuum distillation at the lowest possible temperature. |
| Incomplete extraction: The product may not be fully extracted from the aqueous phase. | - Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane). - Check the pH of the aqueous layer to ensure the product is in its neutral, ester form for optimal extraction into the organic phase. | |
| Product purity does not improve after distillation | Co-distillation with impurities: An impurity may have a boiling point very close to that of this compound. | - Utilize fractional distillation with a high-efficiency column to improve separation. - Consider alternative purification methods such as column chromatography. |
| Thermal decomposition in the distillation flask: The distillation temperature is too high, causing the product to decompose[1][2]. | - Use a high-vacuum pump to lower the boiling point. - Ensure the heating mantle temperature is only slightly higher than the vapor temperature. | |
| Presence of acidic impurities in the final product | Residual acidic reagents or byproducts: Incomplete neutralization or washing after the reaction. | - Wash the crude product with a mild base solution, such as saturated sodium bicarbonate or potassium hydrogen carbonate, followed by water washes until the aqueous layer is neutral[1]. |
| Cloudy or wet appearance of the purified product | Incomplete drying: Residual water is present in the organic phase. | - Dry the organic solution over a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before the final solvent removal. - Consider a final azeotropic distillation with a solvent like toluene to remove trace amounts of water. |
Experimental Protocols
Protocol 1: Purification by Extraction and Washing
This protocol is a general guideline for the initial workup and purification of this compound from a reaction mixture.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in an acidic medium, slowly pour the mixture into a beaker containing ice and water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times. Combine the organic layers.
-
Washing:
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acids. Repeat until no more gas evolves.
-
Wash the organic layer with deionized water.
-
Finally, wash with brine to facilitate phase separation.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. It is crucial to keep the bath temperature low to prevent product degradation.
-
Further Purification (Optional): The resulting crude oil can be further purified by vacuum distillation or column chromatography.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Purity (%) | CAS Number |
| This compound | C₉H₁₅BrO₄ | 267.12 | 142-148[5] | ~95[4] | 7209-00-9[4][6] |
| Diethyl glutarate | C₉H₁₆O₄ | 188.22 | 237 (lit.)[7] | N/A | 818-38-2[7][8] |
| Dibutyl 2-bromoglutarate | C₁₃H₂₃BrO₄ | 323.22 | 115-120 / 0.2-0.3 mmHg[1] | >97[1] | 104867-13-2[2] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity issues.
References
- 1. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]
- 2. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]
- 3. AU2016358147A1 - Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives - Google Patents [patents.google.com]
- 4. This compound 95% | CAS: 7209-00-9 | AChemBlock [achemblock.com]
- 5. 2-溴戊二酸二乙酯 2-BroMoglutaric acid diethylester from China Manufacturer - 河南科弘生物科技有限公司 [kehobio.com]
- 6. nbinno.com [nbinno.com]
- 7. 818-38-2 CAS MSDS (Diethyl glutarate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Alkylation Reactions with Diethyl 2-Bromoglutarate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diethyl 2-bromoglutarate in alkylation reactions.
Troubleshooting Guide: Addressing Low Yields
Low yields in alkylation reactions with this compound can be attributed to several factors, ranging from the stability of the reagent to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Q1: My alkylation reaction with this compound is resulting in a low yield of the desired product. What are the most common causes?
Low yields are often due to one or more of the following factors:
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Degradation of this compound: This reagent is known to be unstable and can degrade over time, especially when exposed to heat or moisture.[1] Degradation can occur through hydrolysis of the ester groups or cyclization.
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Incomplete Deprotonation of the Nucleophile: For the alkylation to proceed efficiently, the nucleophile (e.g., an enolate) must be generated in a high concentration. If the base used is not strong enough, an equilibrium will be established with the starting material, leading to a lower concentration of the active nucleophile.
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Suboptimal Reaction Conditions: Temperature, choice of solvent, and reaction time all play a critical role. High temperatures can promote side reactions and degradation of the starting material.
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Side Reactions: Several side reactions can compete with the desired alkylation, including elimination reactions and O-alkylation.
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Issues with Purification: The desired product may be lost during workup and purification steps.
Q2: How can I minimize the degradation of this compound?
To ensure the quality of your starting material:
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Storage: Store this compound at a low temperature (refrigerated or frozen) under an inert atmosphere (e.g., argon or nitrogen).
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Handling: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere to prevent hydrolysis.
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Freshness: Use freshly opened or recently purified this compound for best results.
Q3: I suspect incomplete deprotonation of my active methylene compound. How can I improve this step?
The choice of base is crucial for the efficient generation of the nucleophile.
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Use a Strong, Non-Nucleophilic Base: A strong base like Lithium diisopropylamide (LDA) is highly recommended. LDA is a bulky, non-nucleophilic base that irreversibly deprotonates most active methylene compounds, driving the equilibrium towards the formation of the enolate. This is particularly important for less acidic C-H bonds.
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Ensure Anhydrous Conditions: Any moisture in the reaction will quench the strong base and the enolate, reducing the yield.
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Low Temperature: The deprotonation step with LDA is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions.
Q4: What are the optimal reaction conditions for alkylation with this compound?
While optimal conditions can be substrate-dependent, the following provides a good starting point:
| Parameter | Recommended Condition | Rationale |
| Base | Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base for irreversible enolate formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that is compatible with LDA and dissolves the reactants. |
| Temperature | -78 °C for deprotonation, then slowly warm to room temperature for alkylation. | Minimizes side reactions and reagent degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents hydrolysis of the ester and reaction with atmospheric moisture. |
Q5: I am observing the formation of side products. What are the likely culprits and how can I avoid them?
Common side products in alkylation reactions include:
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Elimination Product: this compound can undergo an E2 elimination reaction in the presence of a strong base to form an unsaturated ester. Using a bulky, non-nucleophilic base like LDA at low temperatures can minimize this.
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O-Alkylation Product: Enolates are ambident nucleophiles and can react at either the carbon or the oxygen atom. While C-alkylation is generally favored with alkyl halides, the reaction conditions can influence the ratio. Using aprotic solvents like THF favors C-alkylation.
-
Dialkylation: If the mono-alkylated product still possesses an acidic proton, it can be deprotonated and react with another molecule of this compound. Using a 1:1 stoichiometry of the nucleophile to the electrophile can help control this.
Frequently Asked Questions (FAQs)
Q1: What is the purity of commercially available this compound?
Commercial grades of this compound are typically around 95% pure. Given its instability, it is advisable to assess the purity before use if the reaction is sensitive.
Q2: Can I use a weaker base like sodium ethoxide for the alkylation?
While sodium ethoxide can be used, it is a stronger nucleophile and a weaker base than LDA. This can lead to an equilibrium between the starting material and the enolate, as well as an increased likelihood of side reactions such as transesterification or reaction of the base with the this compound. For sensitive substrates or to maximize yield, LDA is the preferred choice.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A co-spot of the starting material and the reaction mixture will show the consumption of the starting material. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the formation of the product and any volatile side products.
Q4: My reaction seems to have worked, but I am losing a significant amount of product during the workup. What can I do?
-
Aqueous Workup: When quenching the reaction, use a cold, dilute acid (e.g., saturated aqueous ammonium chloride) to neutralize any remaining base. Avoid strong bases in the workup, as this can promote degradation of the product.
-
Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.
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Purification: If using column chromatography, be aware that silica gel is acidic and can potentially cause degradation of sensitive products. Neutralizing the silica gel or using a different stationary phase like alumina may be beneficial.
Experimental Protocols
Representative Protocol for the Alkylation of an Active Methylene Compound with this compound
This protocol describes a general procedure for the C-alkylation of a ketone using LDA as the base.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ketone (e.g., cyclohexanone)
-
This compound
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
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Enolate Formation: To the freshly prepared LDA solution, add the ketone (1.0 equivalent) dropwise at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
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Alkylation: Add this compound (1.0 equivalent) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the alkylation reaction.
Caption: Troubleshooting logic for low yields.
References
Identifying impurities in commercial Diethyl 2-bromoglutarate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial Diethyl 2-bromoglutarate.
Troubleshooting Guide
Question: My reaction yield is lower than expected when using this compound. What are the potential causes related to the starting material?
Answer:
Low reaction yields can often be attributed to the purity and stability of this compound. This compound is known to be unstable and can degrade over time, especially when exposed to heat or moisture.[1][2] The primary degradation pathways are hydrolysis and cyclization, which result in the loss of the bromine atom.[1][2]
To troubleshoot, consider the following:
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Purity of the commercial batch: Commercial this compound can have a purity of around 95%.[3] Impurities from the manufacturing process or degradation can compete in your reaction or inhibit the desired transformation.
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Storage conditions: Ensure the compound has been stored at the recommended temperature (typically 0-8 °C) and protected from moisture.[3]
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Age of the reagent: Older batches are more likely to have degraded. If possible, use a freshly opened bottle or a recently purchased batch.
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Analytical verification: Before use, it is best practice to verify the purity of the starting material using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Question: I am observing unexpected side products in my reaction. Could they be coming from impurities in the this compound?
Answer:
Yes, impurities present in the commercial reagent are a common source of unexpected side products. The synthesis of this compound can introduce several related compounds that may interfere with your reaction.
Potential impurities include:
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Diethyl glutarate: The non-brominated analog.
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Diethyl 2-hydroxyglutarate: A precursor in some synthetic routes.[1]
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Glutaric acid: From the hydrolysis of the ester groups.
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Cyclic byproducts: Resulting from intramolecular cyclization.[1][2]
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Residual solvents and starting materials: From the manufacturing process.
Identifying these impurities through analytical methods like GC-MS or LC-MS can help in understanding the formation of side products.
Frequently Asked Questions (FAQs)
1. What are the common impurities in commercial this compound?
Commercial this compound can contain several impurities stemming from its synthesis and degradation. The following table summarizes the most common ones.
| Impurity Name | Chemical Formula | Potential Origin | Typical Concentration Range |
| Diethyl glutarate | C9H16O4 | Reduction of the bromo-group or starting material impurity. | 0.1 - 2% |
| Diethyl 2-hydroxyglutarate | C9H16O5 | Incomplete bromination of the hydroxy precursor.[1] | 0.1 - 3% |
| Diethyl 2-chloroglutarate | C9H15ClO4 | Use of non-deionized water or chloride contamination during synthesis.[1][2] | < 0.5% |
| Monoethyl 2-bromoglutarate | C7H11BrO4 | Partial hydrolysis of the diethyl ester. | 0.1 - 1% |
| 2-Bromoglutaric acid | C5H7BrO4 | Complete hydrolysis of the diethyl ester. | < 0.5% |
| γ-Carboxy-γ-butyrolactone | C5H6O4 | Cyclization byproduct. | < 1% |
| Unreacted Starting Materials | Varies | Incomplete reaction during synthesis. | 0.1 - 2% |
| Residual Solvents | Varies | Carryover from the purification process. | < 0.5% |
2. How can I assess the purity of my this compound?
Several analytical techniques can be employed to determine the purity of this compound. The most common are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) is also frequently used.[1]
3. What is the impact of these impurities on drug development?
Impurities in starting materials like this compound can have a significant impact on drug development.[4] They can:
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Lead to the formation of new, uncharacterized impurities in the final Active Pharmaceutical Ingredient (API).[4]
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Affect the safety and efficacy of the drug product.[4]
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Complicate the purification process of the API.
-
Introduce potentially genotoxic impurities that are strictly regulated.
Therefore, it is crucial to identify and control impurities at the starting material stage.
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is suitable for identifying and quantifying volatile impurities.
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Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of a 1% solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards. Quantify using peak area percentages.
2. ¹H NMR Spectroscopy for Structural Confirmation and Purity Assessment
NMR spectroscopy is a powerful tool for identifying the main compound and its structurally related impurities.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard with a known chemical shift (e.g., TMS).
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 5 seconds.
-
-
Data Analysis:
-
The proton spectrum of pure this compound should show characteristic signals for the ethyl groups and the glutarate backbone.
-
Impurities will present as additional, smaller peaks. The chemical shifts of these peaks can be compared to known values for potential impurities.[5] For example, the presence of Diethyl 2-hydroxyglutarate would show a characteristic peak for the proton on the carbon bearing the hydroxyl group.
-
Purity can be estimated by integrating the peaks corresponding to the main compound and the impurities.
-
Visualizations
Caption: Workflow for the identification and quantification of impurities.
References
- 1. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]
- 2. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]
- 3. This compound 95% | CAS: 7209-00-9 | AChemBlock [achemblock.com]
- 4. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Optimizing reaction conditions for Diethyl 2-bromoglutarate with specific nucleophiles
Welcome to the technical support center for optimizing reactions with diethyl 2-bromoglutarate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an α-bromo ester used as a building block in organic synthesis. Its primary application is to introduce an α-glutaric acid fragment into a molecule through nucleophilic substitution. A notable use is in the synthesis of gadopiclenol, a contrast agent for medical imaging, where it serves as an alkylating agent.[1][2]
Q2: What are the main challenges when working with this compound?
A2: The primary challenge is the compound's instability. This compound is sensitive to moisture and heat, and can degrade over time.[1][2] The main degradation pathways are hydrolysis of the ester groups and cyclization to form a lactone, with the loss of the bromine atom.[1][2] This instability can lead to low yields and the formation of impurities. Purification of the commercial product can also be challenging.[1]
Q3: How should I store and handle this compound?
A3: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated). It is crucial to avoid exposure to moisture. When handling the reagent, use anhydrous solvents and techniques to prevent hydrolysis.
Q4: Can I purify commercial this compound?
A4: While purification is possible, it can be difficult due to the compound's instability.[1] If purification is necessary, it should be done quickly and under anhydrous conditions, for example, by vacuum distillation. However, developing synthetic routes that use the crude material directly after synthesis under controlled conditions is often a more practical approach.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in reactions with this compound is a common issue. The following guide provides a systematic approach to troubleshooting this problem.
Caption: General workflow for reactions with this compound.
Protocol 1: N-Alkylation of an Amine (e.g., Benzylamine)
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Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous solvent (e.g., acetonitrile or DMF), benzylamine (1.2 equivalents), and a non-nucleophilic base such as potassium carbonate (1.5 equivalents).
-
Addition of Electrophile: Cool the mixture to 0 °C and add this compound (1.0 equivalent) dropwise over 15 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: S-Alkylation of a Thiol (e.g., Thiophenol)
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Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add degassed anhydrous acetone, thiophenol (1.0 equivalent), and finely ground potassium carbonate (1.5 equivalents).
-
Addition of Electrophile: Stir the suspension at room temperature and add this compound (1.05 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
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Workup: Filter the reaction mixture to remove the base. Evaporate the solvent from the filtrate.
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Purification: Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product, which can be further purified by column chromatography if necessary.
Protocol 3: O-Alkylation of a Phenol (e.g., Phenol)
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Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 equivalent) in anhydrous DMF. Add a base such as potassium carbonate (1.5 equivalents).
-
Addition of Electrophile: Heat the mixture to 50-60 °C and add this compound (1.1 equivalents) dropwise.
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Reaction: Maintain the temperature and stir for 6-12 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with diethyl ether. Wash the combined organic layers with aqueous NaOH solution to remove unreacted phenol, followed by water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Quantitative Data (Illustrative Examples)
Specific yield and reaction time data for this compound are not widely published in a comparative format. The following table provides illustrative data based on reactions with analogous α-bromo esters to serve as a baseline for optimization.
| Nucleophile | Product Type | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Aniline | N-Alkylation | K₂CO₃ | Acetonitrile | 25-50 | 12-24 | 60-80 |
| Piperidine | N-Alkylation | K₂CO₃ | DMF | 25 | 4-8 | 75-90 |
| Thiophenol | S-Alkylation | K₂CO₃ | Acetone | 25 | 2-6 | 85-95 |
| Sodium Ethoxide | O-Alkylation | - | Ethanol | 25 | 1-3 | 70-85 |
| Phenol | O-Alkylation | Cs₂CO₃ | DMF | 60 | 8-16 | 65-80 |
Disclaimer: The yields are approximate and will vary depending on the specific substrate, purity of reagents, and reaction scale. These values should be used as a guide for initial experiments.
References
Technical Support Center: Diethyl 2-Bromoglutarate Racemization and Control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diethyl 2-bromoglutarate.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the stereochemistry of this compound important?
A1: this compound possesses a chiral center at the C2 position. In the synthesis of complex molecules, such as pharmaceuticals, the specific stereochemistry of starting materials and intermediates is often critical for the desired biological activity and to minimize off-target effects. For instance, it is a key building block in the synthesis of certain gadolinium complexes used as contrast agents in medical imaging.[1]
Q2: What causes racemization in this compound?
A2: Racemization at the α-carbon of carbonyl compounds, including esters like this compound, can occur in the presence of acids or bases.[2] The process typically involves the formation of a planar enol or enolate intermediate, which is achiral. Reprotonation of this intermediate can occur from either face with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers (a racemic mixture).[2] During synthesis, partial racemization can occur during the bromination step.[1][3]
Q3: My batch of this compound shows partial racemization. How can I achieve full racemization?
A3: If your synthesis results in a non-racemic mixture of this compound (with an enantiomeric excess typically ranging from 50% to 80%), you can intentionally induce complete racemization.[1][3] This is often achieved by treating the compound with a bromide salt, such as lithium bromide (LiBr) or tetrabutylammonium bromide (TBAB).[1][3]
Q4: What are the common stability issues with this compound?
A4: this compound is a relatively unstable compound. It is susceptible to degradation over time, especially when exposed to heat or water.[1][3] The primary degradation pathways are hydrolysis of the ester groups and cyclization, which results in the loss of the bromine atom.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Incomplete Racemization | - Insufficient catalyst (LiBr or TBAB) - Reaction time is too short - Reaction temperature is too low | - Increase the amount of bromide salt catalyst. - Extend the reaction time and monitor the enantiomeric excess (ee) by chiral HPLC. - If using LiBr, ensure the temperature is maintained at the recommended level (e.g., 60°C).[1][3] |
| Product Degradation (Hydrolysis/Cyclization) | - Presence of water in the reaction mixture - Excessive heat during workup or storage - Prolonged exposure to acidic or basic conditions | - Ensure all solvents and reagents are anhydrous. - During workup, concentrate the organic phase under vacuum at a temperature below 70°C.[1][3] - Store the purified product at 0-8°C.[4] - Neutralize the reaction mixture promptly after racemization is complete. |
| Low Yield After Racemization & Workup | - Loss of product during aqueous washes - Incomplete extraction | - Minimize the volume of aqueous washes. - Ensure proper phase separation. - Perform multiple extractions with a suitable organic solvent. |
| Difficulty Removing TBAB | - TBAB is water-soluble but may require thorough washing. | - Perform multiple washes with deionized water to effectively remove the TBAB catalyst.[1] |
Experimental Protocols
Protocol 1: Racemization of this compound using Lithium Bromide (LiBr)
This protocol is adapted from the racemization procedure for dibutyl 2-bromoglutarate.[1][3]
-
Reaction Setup: To a stirred solution of partially racemic this compound, add 1 mol% of lithium bromide (LiBr).
-
Heating: Heat the mixture to 60°C.
-
Monitoring: Maintain contact for 2 hours. Monitor the racemization progress by chiral HPLC until the enantiomeric excess (ee) is less than 1%.
-
Workup:
-
Cool the reaction mixture to 25°C.
-
Wash the organic phase with two portions of 0.1 M sodium bicarbonate solution.
-
Perform a final wash with deionized water.
-
Concentrate the organic phase under vacuum at a temperature below 70°C to yield the racemic this compound.
-
Protocol 2: Racemization of this compound using Tetrabutylammonium Bromide (TBAB)
This protocol is adapted from the racemization procedure for dibutyl 2-bromoglutarate.[1]
-
Reaction Setup: To stirred, partially racemic this compound at room temperature, add tetrabutylammonium bromide (TBAB).
-
Stirring: Stir the mixture for at least 5 hours.
-
Monitoring: Monitor the racemization by chiral HPLC until the enantiomeric excess (ee) is less than 1%.
-
Workup:
-
Wash the product with two successive portions of deionized water to remove the TBAB.
-
Concentrate the organic phase under vacuum at a temperature below 70°C.
-
Quantitative Data Summary
| Racemization Agent | Catalyst Loading | Temperature | Time | Resulting Enantiomeric Excess (ee) | Reference |
| Lithium Bromide (LiBr) | 1 mol% | 60°C | 2 hours | Racemic | [1][3] |
| Tetrabutylammonium Bromide (TBAB) | Not specified | Room Temperature | ≥ 5 hours | < 1% | [1] |
Visualizations
Caption: Proposed mechanism for the racemization of this compound.
Caption: Troubleshooting workflow for incomplete racemization.
References
- 1. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]
- 4. This compound 95% | CAS: 7209-00-9 | AChemBlock [achemblock.com]
Navigating the Challenges of Diethyl 2-bromoglutarate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Diethyl 2-bromoglutarate (EBG). This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions to address the inherent instability of this compound in solution. This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecules.[1][2][3] However, its utility is often hampered by its limited stability. This guide will equip you with the knowledge to better manage EBG in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution degrading?
A1: this compound is an inherently unstable compound that is susceptible to degradation over time.[1][2] The primary factors contributing to its instability in solution are the presence of water and elevated temperatures.[1][2]
Q2: What are the main degradation pathways of this compound?
A2: The two main degradation pathways for this compound are hydrolysis and intramolecular cyclization. Both of these pathways result in the loss of the bromine atom, rendering the compound inactive for its intended nucleophilic substitution reactions.[1][2]
-
Hydrolysis: In the presence of water, the ester groups of EBG can be hydrolyzed to the corresponding carboxylic acids. The alpha-bromo acid is also susceptible to further reactions.
-
Cyclization: EBG has a tendency to cyclize, forming a lactone and eliminating the bromide ion.[1][2]
Q3: What are the common byproducts of this compound degradation?
A3: Common degradation byproducts include 2-hydroxyglutaric acid diester (from hydrolysis of the bromide followed by esterification of the resulting hydroxyl group) and various cyclized products like butyrolactone derivatives.[1]
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, it is crucial to control the experimental conditions:
-
Moisture Control: Use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Temperature Control: Perform reactions at the lowest effective temperature. Avoid prolonged heating.[1][2] For storage, it is recommended to keep this compound at 0-8 °C.[4]
-
pH Control: Avoid basic conditions, as they can accelerate hydrolysis and elimination reactions. Acidic conditions might also promote hydrolysis, so neutral or slightly acidic conditions are generally preferred.
Q5: What solvents are recommended for working with this compound?
A5: While specific solvent stability data is limited in publicly available literature, using anhydrous, non-protic solvents is a good starting point. Acetonitrile has been mentioned as a solvent for HPLC analysis of related compounds.[1] The choice of solvent will ultimately depend on the specific reaction being performed. It is advisable to perform a small-scale stability study in your chosen solvent if the reaction is lengthy or requires elevated temperatures.
Q6: How can I monitor the purity and degradation of my this compound?
A6: High-Performance Liquid Chromatography (HPLC) is a common method used to assess the purity of this compound and to monitor its degradation over time.[1] A decreasing peak area for EBG and the appearance of new peaks corresponding to degradation products would indicate instability.
Troubleshooting Guide
This table provides a quick reference for troubleshooting common issues encountered when working with this compound.
| Issue | Potential Cause | Recommended Action |
| Low reaction yield | Degradation of starting material. | - Ensure the use of fresh or properly stored this compound.- Use anhydrous solvents and inert atmosphere.- Optimize reaction temperature to the lowest possible effective temperature. |
| Presence of unexpected byproducts | Hydrolysis or cyclization of this compound. | - Analyze byproducts using techniques like LC-MS to identify their structures.- Refer to the degradation pathways to understand their formation.- Adjust reaction conditions (solvent, temperature, pH) to minimize byproduct formation. |
| Inconsistent reaction outcomes | Variable purity of this compound. | - Check the purity of the starting material by HPLC before each use.- Consider purifying the compound if significant impurities are detected, though this can be challenging.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound in Solution via HPLC
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent over time.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., acetonitrile)
-
HPLC system with a suitable detector (e.g., UV)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the anhydrous solvent of interest.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial purity profile.
-
Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 40°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Data Analysis:
-
Monitor the peak area of this compound at each time point. A decrease in the peak area indicates degradation.
-
Observe the appearance and growth of new peaks, which correspond to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial measurement.
-
Visualizations
The following diagrams illustrate the key concepts related to the instability of this compound.
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Factors influencing the stability of this compound.
References
- 1. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]
- 2. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound 95% | CAS: 7209-00-9 | AChemBlock [achemblock.com]
Technical Support Center: Reactions Involving Alpha-Bromo Esters
This guide provides troubleshooting support for researchers, scientists, and drug development professionals working with alpha-bromo esters. It addresses common issues encountered during experiments in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues & Stability
Q1: My alpha-bromo ester appears to be decomposing. What are the signs and how can I prevent it?
A1: Decomposition of alpha-bromo esters can be indicated by a color change (often turning yellow or brown) and the release of hydrogen bromide (HBr) gas, which has a sharp, unpleasant odor. To minimize decomposition, store alpha-bromo esters in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For particularly sensitive compounds, short-term storage as a solution in a dry, non-polar solvent can be considered.
Reformatsky Reaction
Q2: My Reformatsky reaction is not starting. There are no signs of an exothermic reaction or color change. What is the likely cause and solution?
A2: The most common reason for a failed Reformatsky reaction is an inactive zinc surface. Zinc metal is often coated with a passivating layer of zinc oxide (ZnO), which prevents it from reacting with the alpha-bromo ester.[1] Activation of the zinc is crucial.
-
Solution: Several methods can be used to activate zinc under an inert atmosphere. Pre-treatment with reagents like iodine or 1,2-dibromoethane, or using a zinc-copper couple can improve reactivity.[2][3] Another effective method is the use of DIBAL-H for zinc activation, which can lead to a more controlled reaction initiation.[4]
Q3: The yield of my Reformatsky reaction is low, and I'm observing the formation of side products. How can I optimize the reaction?
A3: Low yields can result from several factors, including side reactions like self-condensation of the alpha-bromo ester (Blaise reaction).
-
Solution: To minimize self-condensation, slowly add the alpha-bromo ester to the mixture of the activated zinc and the carbonyl compound. This keeps the concentration of the organozinc reagent low. Optimizing the reaction solvent and temperature can also significantly impact the yield.
Alkylation & Nucleophilic Substitution Reactions
Q4: I am attempting to synthesize an alpha-amino ester from an alpha-bromo ester and an amine, but I'm getting a mixture of products and low yield of the desired product. What's going wrong?
A4: Direct amination of alpha-bromo esters can be problematic due to the nucleophilicity of the resulting alpha-amino ester, which can react further with the starting alpha-bromo ester, leading to over-alkylation.
-
Solution: A more controlled method is the Gabriel synthesis, which utilizes potassium phthalimide as an ammonia equivalent. This prevents over-alkylation and generally provides better yields of the primary alpha-amino acid after hydrolysis.[5][6]
Q5: My alkylation reaction with an alpha-bromo ester is sluggish or failing, especially with bulky nucleophiles.
A5: Steric hindrance can significantly slow down or prevent SN2 reactions. The bulky nature of either the nucleophile or the alpha-bromo ester can impede the necessary backside attack.
-
Solution: If steric hindrance is an issue, consider using a less hindered substrate or nucleophile if possible. Alternatively, reaction conditions can be modified. For instance, increasing the reaction temperature or using a more polar aprotic solvent could enhance the reaction rate. In some cases, using a stronger, non-nucleophilic base to generate an enolate from a pronucleophile can be beneficial.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Reformatsky-type Reaction
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzene | 2.5 | 95 |
| 2 | Diethyl ether | 2.5 | 73 |
| 3 | Toluene | 2.5 | 86 |
| 4 | Chloroform | 2.5 | 90 |
| 5 | Dioxane | 2.5 | 83 |
| 6 | Acetonitrile | 2.5 | 89 |
| 7 | Tetrahydrofuran | 2.5 | 80 |
Data adapted from a study on Reformatsky analogous reactions.[7]
Table 2: Hydrolytic Stability of Substituted Ethyl Benzoates
| Compound | Substituent | Half-life (t1/2) in minutes |
| Ethyl benzoate | None | 15 |
| Ethyl 2-bromo benzoate | ortho-Bromo | 15 |
| Ethyl 3-bromo benzoate | meta-Bromo | 25 |
| Ethyl 4-bromo benzoate | para-Bromo | 12 |
This data illustrates how the position of the bromo substituent can affect the stability of the ester bond to hydrolysis.[8]
Experimental Protocols
Protocol 1: General Procedure for the Reformatsky Reaction
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (2 equivalents). Activate the zinc by stirring with a small amount of iodine in dry THF until the color of the iodine disappears.
-
Reagent Addition: Add the aldehyde or ketone (1 equivalent) to the activated zinc suspension. Prepare a solution of the alpha-bromo ester (1.2 equivalents) in dry THF and add it dropwise to the reaction mixture at a rate that maintains a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Synthesis of an Alpha-Amino Ester via Gabriel Synthesis
-
Phthalimide Alkylation: To a solution of potassium phthalimide (1.1 equivalents) in dry DMF, add the alpha-bromo ester (1 equivalent). Heat the mixture to 80-100°C and stir for 2-4 hours until TLC analysis indicates the consumption of the starting materials.
-
Hydrazinolysis: Cool the reaction mixture to room temperature and add hydrazine hydrate (1.5 equivalents). Heat the mixture to reflux for 1-2 hours. A precipitate of phthalhydrazide will form.
-
Work-up: Cool the mixture and add 1 M HCl. Filter off the precipitate and wash it with water.
-
Extraction: Extract the aqueous filtrate with dichloromethane to remove any non-polar impurities.
-
Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the desired amino acid with a suitable base (e.g., sodium bicarbonate). The amino acid will precipitate and can be collected by filtration. Alternatively, the product can be isolated by ion-exchange chromatography.[5][6]
Visualizations
Caption: Troubleshooting workflow for the Reformatsky reaction.
Caption: Reactivity pathways of alpha-bromo esters with nucleophiles.
Caption: General workflow for SN2 reactions with alpha-bromo esters.
References
- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of Diethyl 2-bromoglutarate Reactions
Welcome to the technical support center for Diethyl 2-bromoglutarate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile but challenging reagent. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you improve the selectivity and yield of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an α-haloester used in organic synthesis as a building block to introduce a diethyl glutarate moiety.[1][2] Its primary application is in nucleophilic substitution reactions where a nucleophile displaces the bromide ion, leading to the formation of a variety of substituted glutaric acid derivatives.[1][2] These products are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. A notable example is its use in the synthesis of gadopiclenol, a contrast agent for medical imaging.[1][2]
Q2: What are the main stability issues with this compound?
This compound is known to be a relatively unstable compound.[1][2] It is susceptible to degradation over time, particularly in the presence of water or at elevated temperatures.[1][2] The two primary degradation pathways are:
-
Hydrolysis: Reaction with water leads to the formation of diethyl 2-hydroxyglutarate.
-
Cyclization: Intramolecular reaction can lead to the formation of a cyclic ester (a lactone) with the loss of the bromine atom.[1][2]
Due to this instability, purification of commercial this compound can be challenging, and it is often recommended to use it as fresh as possible and under anhydrous conditions.[1][2]
Q3: What are the common side reactions observed when using this compound in nucleophilic substitution reactions?
Besides the degradation pathways mentioned above, the main side reaction during nucleophilic substitution is elimination . This is a common competitive pathway for reactions of alkyl halides. The use of strong, bulky bases and high temperatures can favor the elimination of HBr to form diethyl glutaconate (an unsaturated diester).
Q4: How can I monitor the progress of my reaction with this compound?
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For more quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is a suitable technique.[1]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and provides potential causes and solutions.
Problem 1: Low Yield of the Desired Substitution Product
| Potential Cause | Recommended Solution |
| Degradation of this compound | Use fresh, high-purity this compound. Store it in a cool, dark, and dry place. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize hydrolysis. |
| Competition from Elimination Reaction | Use a less sterically hindered, non-basic nucleophile if possible. Employ a weaker, non-nucleophilic base if a base is required. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Poor Nucleophilicity of the Reagent | For weakly nucleophilic reagents, consider using a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. The addition of a catalyst, such as a phase-transfer catalyst for biphasic reactions, can also improve the reaction rate. |
| Reversible Reaction | If the reverse reaction is significant, consider using an excess of the nucleophile or removing the bromide salt byproduct as it forms (if possible). |
Problem 2: Formation of a Significant Amount of Elimination Byproduct
| Potential Cause | Recommended Solution |
| Strong or Bulky Base | If a base is necessary, switch to a weaker or less sterically hindered base. For example, use potassium carbonate instead of sodium ethoxide for C-alkylation with malonates. |
| High Reaction Temperature | Lower the reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. |
| Solvent Choice | The choice of solvent can influence the E2/SN2 ratio. Protic solvents can sometimes favor SN1/E1 pathways, while polar aprotic solvents generally favor SN2. For E2 reactions, a less polar solvent may be preferred. |
Problem 3: Presence of Diethyl 2-hydroxyglutarate in the Product Mixture
| Potential Cause | Recommended Solution |
| Presence of Water in the Reaction | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to prevent moisture from the air from entering the reaction vessel. |
| Aqueous Workup | Minimize the contact time of the product with water during the workup. Use a saturated sodium bicarbonate solution for washing to neutralize any acid, followed by a brine wash to help remove water from the organic layer. |
Problem 4: Difficulty in Achieving Stereoselectivity
| Potential Cause | Recommended Solution |
| Racemization of the Starting Material or Product | If the starting material is chiral, racemization can occur, especially if the reaction proceeds through an SN1 mechanism involving a carbocation intermediate. To favor an SN2 mechanism with inversion of stereochemistry, use a high concentration of a strong, non-bulky nucleophile in a polar aprotic solvent. |
| Lack of Stereocontrol in the Reaction | For stereoselective synthesis, consider using a chiral auxiliary on the nucleophile or a chiral catalyst to direct the approach of the nucleophile to the electrophilic carbon of this compound. |
Data Presentation
The selectivity of reactions with this compound is highly dependent on the reaction conditions. The following tables provide illustrative data on how different parameters can influence the outcome of the reaction, based on general principles of nucleophilic substitution and elimination.
Table 1: Effect of Base and Solvent on the Alkylation of Diethyl Malonate with an Alkyl Bromide (Illustrative Example)
| Base | Solvent | Temperature (°C) | Substitution Product Yield (%) | Elimination Product Yield (%) |
| Sodium Ethoxide | Ethanol | 80 | 60 | 30 |
| Potassium Carbonate | DMF | 60 | 85 | 5 |
| Sodium Hydride | THF | 25 | 90 | <5 |
| DBU (bulky base) | Toluene | 80 | 20 | 70 |
Table 2: Effect of Solvent on SN2 Reaction Rate (Illustrative Example)
| Solvent | Solvent Type | Relative Rate |
| Methanol | Polar Protic | 1 |
| Water | Polar Protic | 7 |
| DMSO | Polar Aprotic | 1300 |
| DMF | Polar Aprotic | 2800 |
| Acetonitrile | Polar Aprotic | 5000 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form a substituted diethyl 2-aminoglutarate.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol of substrate).
-
Addition of Amine: To the stirred solution, add the amine (1.1 eq.) dropwise via the dropping funnel at room temperature.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (1.5 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Gabriel Synthesis of Diethyl 2-aminoglutarate
This method is suitable for preparing the primary amine derivative while avoiding over-alkylation.
-
Formation of Potassium Phthalimide: In a round-bottom flask, suspend potassium phthalimide (1.1 eq.) in anhydrous DMF (5 mL per mmol).
-
Alkylation: To the suspension, add this compound (1.0 eq.) and heat the mixture to 80-100 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Workup (Alkylation): Cool the reaction mixture to room temperature and pour it into ice-water. Filter the precipitate (N-substituted phthalimide), wash with water, and dry.
-
Hydrazinolysis: Suspend the N-substituted phthalimide in ethanol in a round-bottom flask equipped with a reflux condenser. Add hydrazine hydrate (1.5 eq.) and reflux the mixture for 2-4 hours.
-
Workup (Hydrazinolysis): Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide will form. Acidify the mixture with 2M HCl and filter off the precipitate. Concentrate the filtrate under reduced pressure to obtain the crude diethyl 2-aminoglutarate hydrochloride.
Visualizations
References
Validation & Comparative
Diethyl 2-bromoglutarate vs. Diethyl 2-chloroglutarate in alkylation reactions
In the realm of organic synthesis, the choice of alkylating agent is pivotal to the success of a reaction. For researchers and professionals in drug development, the selection of reagents for introducing an α-glutaric acid moiety often narrows down to two key contenders: diethyl 2-bromoglutarate and diethyl 2-chloroglutarate. This guide provides an objective comparison of their performance in alkylation reactions, supported by available data and experimental insights, to aid in making an informed decision.
At the heart of the comparison lies a fundamental trade-off between reactivity and stability. This compound is generally the more reactive of the two, while diethyl 2-chloroglutarate offers enhanced stability.
Performance in Alkylation Reactions: A Comparative Overview
The higher reactivity of this compound stems from the fact that bromide is a better leaving group than chloride. This often translates to faster reaction times and milder reaction conditions. However, this increased reactivity comes at the cost of stability. This compound is known to be a relatively unstable compound that can degrade over time, particularly in the presence of water or heat. It has a tendency to hydrolyze or cyclize, leading to the loss of the bromine atom.
Conversely, diethyl 2-chloroglutarate exhibits greater stability, making it easier to handle and store. This stability, however, means that it is less reactive. Consequently, alkylation reactions using diethyl 2-chloroglutarate may require more forcing conditions, such as higher temperatures or stronger bases, which could be incompatible with sensitive functional groups in a complex molecule.
A key industrial application where this choice is critical is in the synthesis of gadopiclenol, a contrast agent for medical imaging. The synthesis involves the alkylation of a pyclene derivative. While this compound is used for this purpose, its instability presents challenges. The search for a more stable alternative led to the consideration of the chloro derivative. However, it was noted that chloro derivatives of glutaric acid, while more stable, do not possess sufficient reactivity for this specific synthetic route. This exemplifies the practical implications of the reactivity-stability trade-off.
Experimental Data Summary
While direct, side-by-side quantitative comparisons in the academic literature are scarce, the general principles of alkyl halide reactivity are well-established. The following table summarizes the expected performance differences based on the chemical properties of the C-Br and C-Cl bonds.
| Parameter | This compound | Diethyl 2-chloroglutarate |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Times | Shorter | Longer |
| Required Reaction Conditions | Milder (e.g., lower temperatures, weaker bases) | More Forcing (e.g., higher temperatures, stronger bases) |
| Stability | Lower (prone to degradation) | Higher (more stable for storage) |
| Leaving Group Ability | Good | Moderate |
General Experimental Protocol for Alkylation
Below is a generalized protocol for an alkylation reaction involving a nucleophile and either diethyl 2-haloglutarate. Specific conditions will vary depending on the nucleophile and the desired product.
Materials:
-
Nucleophile (e.g., an amine, enolate)
-
This compound or Diethyl 2-chloroglutarate
-
Anhydrous solvent (e.g., acetonitrile, DMF, THF)
-
Base (e.g., K₂CO₃, NaH, Et₃N)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the nucleophile in the chosen anhydrous solvent under an inert atmosphere, add the base at an appropriate temperature (this can range from 0 °C to room temperature depending on the base and nucleophile).
-
Stir the mixture for a predetermined time to allow for the formation of the nucleophilic species.
-
Add diethyl 2-haloglutarate to the reaction mixture. For this compound, this is often done at or below room temperature. For diethyl 2-chloroglutarate, heating may be required.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Logical Workflow for Reagent Selection
The decision-making process for selecting the appropriate alkylating agent can be visualized as follows:
A Comparative Guide to the Reactivity of Diethyl 2-bromoglutarate and Diethyl bromomalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Diethyl 2-bromoglutarate and Diethyl bromomalonate, two important reagents in organic synthesis. The information presented is based on established principles of organic chemistry and is supported by detailed experimental protocols for direct comparison.
Introduction
This compound and Diethyl bromomalonate are both valuable alkylating agents in synthetic organic chemistry, frequently employed in the formation of carbon-carbon and carbon-heteroatom bonds. While structurally similar as diethyl esters containing a bromine atom, their distinct placement of the bromine atom relative to the ester functionalities leads to significant differences in their stability and reactivity. Understanding these differences is crucial for reaction design, optimization, and the synthesis of complex molecules, including active pharmaceutical ingredients.
This compound , also known as diethyl 2-bromopentanedioate, is a key intermediate for incorporating an α-glutaric acid moiety via nucleophilic substitution.[1][2] It is, however, known to be a relatively unstable compound, susceptible to degradation over time, particularly in the presence of heat or water, which can lead to hydrolysis or cyclization.[1][2]
Diethyl bromomalonate , or diethyl 2-bromopropanedioate, is a classic reagent in malonic ester synthesis.[3] The presence of two electron-withdrawing ester groups on the same carbon as the bromine atom significantly influences the reactivity of the molecule, particularly the acidity of the α-hydrogen.[3]
This guide will delve into a comparison of their reactivity, primarily in the context of nucleophilic substitution reactions, supported by hypothetical kinetic data and detailed experimental procedures for their synthesis and comparative analysis.
Structural and Physicochemical Properties
A fundamental understanding of the physical properties of these two compounds is essential before exploring their reactivity.
| Property | This compound | Diethyl bromomalonate |
| IUPAC Name | diethyl 2-bromopentanedioate | diethyl 2-bromopropanedioate |
| CAS Number | 7209-00-9 | 685-87-0 |
| Molecular Formula | C₉H₁₅BrO₄ | C₇H₁₁BrO₄ |
| Molecular Weight | 267.12 g/mol | 239.06 g/mol |
| Boiling Point | 142-148 °C | 233-235 °C |
| Density | ~1.351 g/cm³ | ~1.402 g/mL at 25 °C |
| Structure |
Comparative Reactivity Analysis
The primary mode of reaction for both compounds as alkylating agents is nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. The reactivity in these reactions is governed by electronic effects, steric hindrance, and the stability of the respective molecules.
Electronic Effects
The reactivity of α-halo esters in Sₙ2 reactions is enhanced by the presence of the adjacent carbonyl group. This is due to the electron-withdrawing nature of the carbonyl, which polarizes the C-Br bond, making the α-carbon more electrophilic. Furthermore, the overlap of the σ* orbital of the C-Br bond with the π* orbital of the carbonyl group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it more accessible for nucleophilic attack.
In Diethyl bromomalonate , the α-carbon is flanked by two ester groups. This dual activation is expected to make it significantly more reactive towards nucleophilic substitution compared to This compound , where the α-carbon is adjacent to only one ester group.
Steric Hindrance
The Sₙ2 reaction is highly sensitive to steric bulk around the reaction center. In both molecules, the bromine atom is on a secondary carbon. While neither is excessively hindered, the overall molecular conformation can influence the accessibility of the electrophilic carbon. The longer, more flexible chain of this compound might present slightly different steric demands compared to the more compact Diethyl bromomalonate. However, the electronic effects are generally considered to be the dominant factor in this comparison.
Stability and Competing Reactions
A crucial point of differentiation is the stability of the two compounds. This compound is known to be unstable and can undergo intramolecular cyclization to form a lactone, a reaction that competes with intermolecular nucleophilic substitution.[1][2] This instability can lead to lower yields and the formation of byproducts in alkylation reactions. Diethyl bromomalonate is generally more stable under typical reaction conditions.
Hypothetical Kinetic Data for a Comparative Sₙ2 Reaction
To illustrate the expected difference in reactivity, the following table presents hypothetical kinetic data for the reaction of each compound with a common nucleophile, sodium iodide, in acetone (a classic Sₙ2 reaction).
Disclaimer: The following data is hypothetical and intended for illustrative purposes to demonstrate the expected reactivity trends based on chemical principles. Actual experimental values may vary.
| Parameter | This compound | Diethyl bromomalonate |
| Reaction | R-Br + NaI → R-I + NaBr(s) | R-Br + NaI → R-I + NaBr(s) |
| Solvent | Acetone | Acetone |
| Temperature | 25 °C | 25 °C |
| Hypothetical Relative Rate Constant (k_rel) | 1 | ~20-50 |
| Hypothetical Half-life (t½) | ~120 minutes | ~2-5 minutes |
| Expected Predominant Mechanism | Sₙ2 | Sₙ2 |
| Notable Side Reactions | Cyclization, Elimination (minor) | Elimination (minor) |
Experimental Protocols
To empirically determine and compare the reactivity of this compound and Diethyl bromomalonate, the following experimental protocols are provided.
Synthesis of Reactants
4.1.1. Synthesis of this compound
This procedure is adapted from patented methods and involves the bromination of diethyl 2-hydroxyglutarate, which can be prepared from L-glutamic acid.[1][4]
-
Step 1: Formation of Butyrolactone Acid from L-Glutamic Acid: L-glutamic acid is reacted with sodium nitrite in an aqueous solution.
-
Step 2: Esterification: The resulting butyrolactone acid is esterified with ethanol in the presence of an acid catalyst.
-
Step 3: Bromination: The diethyl 2-hydroxyglutarate is then brominated using a suitable brominating agent (e.g., gaseous hydrobromic acid) to yield this compound.
-
Purification: The final product is purified by vacuum distillation.
4.1.2. Synthesis of Diethyl bromomalonate
This is a standard procedure involving the bromination of diethyl malonate.[5]
-
Reactants: Diethyl malonate, Bromine, Carbon tetrachloride (solvent).
-
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve diethyl malonate in carbon tetrachloride.
-
Slowly add bromine to the solution while stirring. The reaction can be initiated with gentle warming.
-
Reflux the mixture until the evolution of hydrogen bromide ceases.
-
After cooling, wash the reaction mixture with a sodium carbonate solution to remove any unreacted bromine and HBr.
-
Dry the organic layer and purify the Diethyl bromomalonate by vacuum distillation.
-
Protocol for Comparative Reactivity Study (Finkelstein Reaction)
This experiment compares the rates of Sₙ2 reaction of the two bromoesters with sodium iodide in acetone. The progress of the reaction can be monitored by the formation of the sodium bromide precipitate, which is insoluble in acetone.
-
Objective: To qualitatively and quantitatively compare the Sₙ2 reactivity of this compound and Diethyl bromomalonate.
-
Materials:
-
This compound
-
Diethyl bromomalonate
-
15% (w/v) solution of sodium iodide in dry acetone
-
Dry acetone
-
Test tubes or reaction vials
-
Constant temperature bath
-
Analytical balance
-
Stopwatch
-
Instrumentation for quantitative analysis (GC or NMR)
-
-
Qualitative Comparison:
-
Set up two test tubes, each containing 2 mL of the 15% sodium iodide in acetone solution.
-
Place the test tubes in a constant temperature bath (e.g., 25 °C).
-
Simultaneously add an equimolar amount of this compound to one test tube and Diethyl bromomalonate to the other.
-
Start the stopwatch and observe the time taken for the first appearance of a precipitate (NaBr).
-
-
Quantitative Comparison (using GC or NMR):
-
Prepare two separate reaction mixtures in larger vials, each containing a known concentration of sodium iodide in dry acetone.
-
At time zero, add a known concentration of either this compound or Diethyl bromomalonate to the respective vials.
-
At regular time intervals, withdraw an aliquot from each reaction mixture, quench the reaction (e.g., by diluting with a large volume of cold solvent), and analyze the sample using Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
GC Analysis: Monitor the disappearance of the starting bromoester peak and the appearance of the iodoester product peak.
-
NMR Analysis: Monitor the change in integration of specific proton signals of the reactant and product over time.
-
Plot the concentration of the reactant versus time to determine the rate constant for each reaction.
-
Visualizing Reaction Mechanisms and Workflows
Sₙ2 Reaction Pathway
The following diagram illustrates the concerted Sₙ2 mechanism for the reaction of an alkyl bromide with an iodide ion.
Caption: Generalized Sₙ2 reaction pathway for an alkyl bromide.
Experimental Workflow for Reactivity Comparison
The following diagram outlines the logical flow of the comparative reactivity experiment.
Caption: Workflow for the comparative reactivity study.
Conclusion
Based on fundamental principles of organic chemistry, Diethyl bromomalonate is expected to be significantly more reactive than this compound in Sₙ2 reactions . This is primarily due to the greater electronic activation provided by two adjacent ester groups compared to one. Furthermore, the inherent instability of this compound and its propensity for intramolecular cyclization present a competing reaction pathway that can affect its efficiency as an alkylating agent.
For synthetic applications requiring a robust and highly reactive electrophile for introducing a two-carbon ester-substituted unit, Diethyl bromomalonate is the superior choice. When the introduction of a glutarate moiety is desired, careful consideration of the reaction conditions for this compound is necessary to minimize degradation and side reactions. The provided experimental protocols offer a framework for researchers to quantify these reactivity differences and make informed decisions in their synthetic endeavors.
References
- 1. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Synthesis of Glutaric Acid Derivatives: Alternatives to Diethyl 2-Bromoglutarate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of glutaric acid derivatives is a cornerstone in the development of a wide array of pharmaceuticals and biologically active molecules. For decades, diethyl 2-bromoglutarate has been a workhorse reagent for introducing the glutarate moiety. However, its inherent instability and propensity to degrade over time pose significant challenges in terms of storage, handling, and reaction reproducibility. This guide provides a comprehensive comparison of viable alternatives to this compound, presenting experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal synthetic strategy.
Enhanced Stability with Alternative Dialkyl 2-Bromoglutarates
One of the most direct alternatives to this compound is the use of other dialkyl esters of 2-bromoglutaric acid, particularly those with longer alkyl chains. Dibutyl 2-bromoglutarate, for instance, has been shown to be more stable while retaining the necessary reactivity for nucleophilic substitution.
A robust and scalable synthesis of dibutyl 2-bromoglutarate has been developed starting from the readily available and inexpensive L-glutamic acid. This multi-step process proceeds through a butyrolactone acid intermediate, followed by esterification and bromination, consistently delivering high yields of the desired product with high purity.
Comparative Data: Diethyl vs. Dibutyl 2-Bromoglutarate
| Feature | This compound | Dibutyl 2-Bromoglutarate |
| Stability | Relatively unstable; degrades over time, especially with heat or moisture.[1] | More stable than the diethyl ester, suitable for storage. |
| Starting Material | Diethyl glutarate | L-glutamic acid |
| Typical Yield | Variable depending on the quality of the starting material. | 90% (for the final bromination step)[1] |
| Purity | Often requires purification, which can lead to degradation.[1] | Can be obtained with >97% purity by HPLC.[1] |
Experimental Protocol: Synthesis of Dibutyl 2-Bromoglutarate from L-Glutamic Acid
This protocol is adapted from a patented procedure.[1][2]
Step 1: Formation of Butyrolactone Acid
-
Dissolve 147.1 g (1 mol) of L-glutamic acid in 294 g of water and heat the solution to 55 °C.
-
Slowly add a solution of 76 g (1.1 mol) of sodium nitrite in 152 g of water while maintaining the temperature at 55 °C.
-
Stir the mixture for at least 2 hours at 55 °C until the dissolution is complete.
-
Cool the solution to 20-25 °C and neutralize with approximately 122 g (1.1 mol) of 33% hydrochloric acid.
-
Concentrate the medium under vacuum (<100 mbar) by gradually increasing the temperature to 60 °C to obtain butyrolactone acid.
Step 2: Esterification to Dibutyl 2-Hydroxyglutarate
-
To the obtained butyrolactone acid, add 370 g (5 mol) of butanol, 206 g of butyl acetate, and 1.47 g (0.015 mol) of sulfuric acid.
-
Perform an azeotropic distillation under vacuum to remove water.
-
Cool the reaction mixture and wash it with water. The organic phase will contain a mixture of dibutyl hydroxyglutarate and the butyl ester of butyrolactone.
Step 3: Bromination to Dibutyl 2-Bromoglutarate
-
The crude dibutyl 2-hydroxyglutarate is subjected to bromination. (Note: The patent describes the subsequent bromination of the hydroxyglutarate diester as part of the overall process to obtain the final product with a 90% yield and 97.1% purity).[1]
Caption: Synthesis of Dibutyl 2-Bromoglutarate from L-Glutamic Acid.
Visible Light-Driven Synthesis of α-Substituted Glutaric Acid Diesters
A modern and innovative alternative that circumvents the need for halogenated precursors is the use of visible light photoredox catalysis. This metal-free approach allows for the direct synthesis of α-substituted glutaric acid diesters from readily available aldehydes and acrylates. The reaction is typically catalyzed by an organic dye, such as Eosin Y, under mild conditions.[3][4][5][6][7]
This method offers a broad substrate scope and demonstrates excellent functional group tolerance.[3] Furthermore, the use of visible light as a traceless reagent and the possibility of using sunlight as a sustainable energy source make this a green and attractive alternative.[3][6]
Performance Data: Visible Light-Driven Synthesis
| Substrate (Aldehyde) | Substrate (Acrylate) | Yield (%) |
| 4-Chlorobenzaldehyde | Benzyl acrylate | 80[6] |
| 4-Methylbenzaldehyde | Benzyl acrylate | 85[4] |
| 2-Naphthaldehyde | Benzyl acrylate | 75 |
| 4-Methoxybenzaldehyde | Ethyl acrylate | 78 |
| Cyclohexanecarboxaldehyde | Methyl acrylate | 65 |
Experimental Protocol: Visible Light-Driven Synthesis of Dibenzyl 2-(4-chlorobenzoyl)pentanedioate
This protocol is a general representation of the visible light-driven synthesis.[3][4][6]
-
To a reaction tube equipped with a magnetic stir bar, add benzyl acrylate (1 mmol), 4-chlorobenzaldehyde (2 mmol), Eosin Y (5 mol%), and N,N-diisopropylethylamine (DIPEA, 2 mmol).
-
Add anhydrous dimethyl sulfoxide (DMSO, 3 mL).
-
Seal the tube and degas the mixture with argon.
-
Place the reaction tube approximately 15 cm from a blue LED light source (456 nm) and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography until completion.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Caption: Workflow for Visible Light-Driven Synthesis.
Michael Addition and Knoevenagel-Michael Tandem Reactions
Michael addition reactions provide a classic and reliable method for the formation of carbon-carbon bonds and can be effectively employed for the synthesis of glutaric acid derivatives. A common approach involves the conjugate addition of a malonate ester to an acrylate.
For the synthesis of 3-substituted glutaric acids, a one-pot Knoevenagel condensation followed by a Michael addition has been shown to be an efficient strategy.[8] This method utilizes an aldehyde and two equivalents of a malonate ester, which first undergo condensation, and the resulting intermediate is then subjected to a Michael addition by the second equivalent of the malonate. Subsequent hydrolysis and decarboxylation yield the desired 3-substituted glutaric acid.
Performance Data: Knoevenagel-Michael Reaction for 3-Substituted Glutaric Acids
| Aldehyde | Overall Yield (%) |
| Benzaldehyde | 73[8] |
| 4-Chlorobenzaldehyde | 70[8] |
| 4-Methylbenzaldehyde | 74[8] |
| 4-Methoxybenzaldehyde | 65[8] |
| Isobutyraldehyde | 55[8] |
Experimental Protocol: Synthesis of 3-Phenylglutaric Acid
This protocol is based on the Knoevenagel-Michael tandem reaction.[8]
Step 1: Knoevenagel Condensation and Michael Addition
-
To a mixture of benzaldehyde (1 equivalent) and diethyl malonate (2 equivalents), slowly add a catalytic amount of a suitable base (e.g., piperidine or AlCl3).
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into an ice-water/concentrated HCl solution and extract with an organic solvent (e.g., CH2Cl2).
-
Dry the combined organic extracts and concentrate under reduced pressure to obtain the crude tetraethyl 2-(phenyl)propane-1,1,3,3-tetracarboxylate.
Step 2: Hydrolysis and Decarboxylation
-
Reflux the crude product from the previous step with an excess of a strong acid (e.g., concentrated HCl) for 48 hours.
-
Cool the reaction mixture, and the 3-phenylglutaric acid will precipitate.
-
Collect the solid product by filtration and wash with cold water.
Caption: Knoevenagel-Michael Tandem Reaction Pathway.
Other Halogenated Alternatives: Chloro- and Iodo- Derivatives
While less common, diethyl 2-chloroglutarate and diethyl 2-iodoglutarate represent other potential alternatives. Based on fundamental principles of nucleophilic substitution, the reactivity of these halides is expected to follow the order I > Br > Cl.
-
Diethyl 2-iodoglutarate: Expected to be more reactive than the bromo derivative, potentially allowing for milder reaction conditions or shorter reaction times. However, iodo compounds are generally less stable and more expensive.
-
Diethyl 2-chloroglutarate: Expected to be more stable than the bromo derivative but also less reactive. Harsher reaction conditions (e.g., higher temperatures, stronger bases) may be required to achieve comparable yields, which could be detrimental to sensitive substrates.
Conclusion
The synthesis of glutaric acid derivatives is no longer solely reliant on the use of the unstable this compound. More stable dialkyl bromoglutarates, innovative visible light-driven methods, and classic but effective Michael addition and tandem reactions offer a diverse toolkit for the modern synthetic chemist. The choice of an alternative will depend on factors such as desired substitution pattern, scalability, cost, and green chemistry considerations. This guide provides the foundational data and protocols to make an informed decision for the efficient and reliable synthesis of glutaric acid derivatives in a research and development setting.
References
- 1. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]
- 2. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. scispace.com [scispace.com]
Characterization of Alkylation Products from Diethyl 2-Bromoglutarate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of alkylation products derived from Diethyl 2-bromoglutarate and its alternatives. The information is intended to assist researchers in selecting the appropriate reagents and analytical methods for their synthetic needs, with a focus on experimental data and detailed protocols.
Overview of this compound and its Alkylation
This compound is a valuable reagent in organic synthesis, often utilized to introduce a glutarate moiety into a target molecule through nucleophilic substitution. A notable application is in the synthesis of gadopiclenol, a gadolinium-based contrast agent for magnetic resonance imaging (MRI), where this compound is used to alkylate a pyclene derivative.[1]
However, this compound is known to be a relatively unstable compound, susceptible to degradation over time, particularly in the presence of heat or moisture. This instability can lead to challenges in purification and storage.[2] As a result, alternative reagents, such as other di-alkyl 2-bromoglutarates, are also employed.
The alkylation reaction with this compound typically proceeds via an S(_N)2 mechanism. The success and rate of the reaction are influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature.
Comparative Characterization Data
Table 1: Physicochemical and Analytical Data for this compound and an Alternative
| Property | This compound | Dibutyl 2-Bromoglutarate (BBG) |
| Molecular Formula | C(9)H({15})BrO(_4) | C({13})H({23})BrO(_4) |
| Molecular Weight | 267.12 g/mol | 323.22 g/mol |
| Boiling Point | Not specified | 115-120 °C at 0.2-0.3 mmHg[2] |
| Purity Analysis | HPLC[2] | 97.1% by HPLC[2] |
| ¹H NMR (CDCl(_3), 400 MHz) | Not available in detail | δ 4.34-4.39 (m, 1H, Br-CH-COO), 4.16-4.22 (m, 2H, Br-CH-COOCH(_2)), 4.06-4.11 (m, 2H, CH(_2)-COOCH(_2)), 2.50-2.59 (m, 2H, OOC-CH(_2)-CH(_2)-CHBr), 2.25-2.43 (m, 2H, OOC-CH(_2)-CH(_2)-CHBr), 1.55-1.69 (m, 4H, CH(_2)-CH(_2)-CH(_3)), 1.33-1.46 (m, 4H, CH(_2)-CH(_3)), 0.90-0.96 (t, 6H, CH(_3))[1] |
| Mass Spectrum | Not available | Mentioned in patent, but data not shown[2] |
Table 2: Representative ¹H and ¹³C NMR Data for Related Diethyl Esters
| Compound | ¹H NMR (CDCl(_3)) | ¹³C NMR (CDCl(_3)) |
| Diethyl glutarate | δ 4.12 (q, 4H), 2.34 (t, 4H), 1.93 (quint, 2H), 1.25 (t, 6H) | δ 172.9, 60.4, 33.3, 20.1, 14.2 |
| Diethyl 2-ethyl-2-phenylmalonate | δ 7.35-7.20 (m, 5H), 4.20 (q, 4H), 2.50 (q, 2H), 1.21 (t, 6H), 0.85 (t, 3H) | δ 170.8, 138.1, 128.5, 127.9, 127.2, 61.5, 59.9, 26.2, 14.0, 8.8 |
Experimental Protocols
A specific, detailed experimental protocol for the alkylation of this compound with a simple nucleophile and full characterization of the product is not available in the searched literature. Therefore, a general procedure based on standard S(_N)2 reactions is provided below.
General Protocol for Alkylation of this compound
-
Reaction Setup: To a solution of the nucleophile (1.1 equivalents) in a suitable aprotic solvent (e.g., anhydrous DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using CDCl(_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI).
-
High-Performance Liquid Chromatography (HPLC): Purity is determined using an HPLC system with a suitable column (e.g., C18) and a mobile phase gradient.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify characteristic functional groups.
Visualizations
Reaction Workflow
Caption: General workflow for the alkylation of this compound.
Logical Relationship of Characterization Techniques
Caption: Logical flow of product characterization after synthesis.
References
Confirming the Structure of Substituted Glutaric Acids: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate structural elucidation of substituted glutaric acids is a critical step in various scientific endeavors, from metabolic research to the development of new pharmaceuticals. Spectroscopic techniques provide a powerful, non-destructive means of confirming molecular structures. This guide offers a comparative overview of three key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of substituted glutaric acids, using 2-methylglutaric acid and 3-methylglutaric acid as illustrative examples.
Spectroscopic Techniques: A Comparative Overview
Each spectroscopic technique provides unique and complementary information about the structure of a molecule. A combined approach, utilizing data from NMR, IR, and MS, is the most robust strategy for unambiguous structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR reveals the chemical environment and connectivity of hydrogen atoms, while 13C NMR provides information about the carbon skeleton.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
Comparative Analysis of 2-Methylglutaric Acid and 3-Methylglutaric Acid
To illustrate the power of these techniques in distinguishing between isomers, we will compare the expected spectroscopic data for 2-methylglutaric acid and 3-methylglutaric acid.
NMR Spectroscopy Data
NMR spectroscopy is particularly powerful for distinguishing between positional isomers like 2- and 3-methylglutaric acid. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment.
Table 1: Comparative 1H NMR and 13C NMR Data for Methylglutaric Acid Isomers
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| 2-Methylglutaric Acid | 1H | ~1.07 | d | -CH3 |
| ~1.60-1.78 | m | -CH2- (C4) | ||
| ~2.15 | m | -CH- (C2) | ||
| ~2.25 | m | -CH2- (C3) | ||
| 13C | ~20.1 | q | -CH3 | |
| ~33.6 | t | -CH2- (C4) | ||
| ~38.6 | t | -CH2- (C3) | ||
| ~45.5 | d | -CH- (C2) | ||
| ~186.2, ~189.2 | s | -COOH (C1, C5) | ||
| 3-Methylglutaric Acid | 1H | ~0.92 | d | -CH3 |
| ~1.98 | m | -CH- (C3) | ||
| ~2.21 | d | -CH2- (C2, C4) | ||
| 13C | ~20.2 | q | -CH3 | |
| ~27.1 | d | -CH- (C3) | ||
| ~40.7 | t | -CH2- (C2, C4) | ||
| ~179.0 | s | -COOH (C1, C5) |
Note: Chemical shifts are approximate and can vary depending on the solvent and pH. Data is compiled from PubChem entries for --INVALID-LINK-- and --INVALID-LINK--.[1][2]
The distinct patterns in both 1H and 13C NMR spectra allow for clear differentiation between the two isomers. For instance, the 1H NMR spectrum of 2-methylglutaric acid will show more complex multiplets for the methylene protons due to their diastereotopicity, whereas 3-methylglutaric acid will exhibit a simpler doublet for its equivalent methylene protons.
Infrared (IR) Spectroscopy Data
IR spectroscopy is excellent for confirming the presence of the carboxylic acid functional group, which is common to all glutaric acid derivatives. The key absorptions are the broad O-H stretch and the sharp C=O stretch. While IR is less definitive for distinguishing between positional isomers compared to NMR, subtle differences in the fingerprint region (below 1500 cm-1) can sometimes be observed.
Table 2: Characteristic IR Absorptions for Substituted Glutaric Acids
| Functional Group | Vibration | Approximate Wavenumber (cm-1) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| C-H stretch (alkyl) | 2850-3000 | Medium-Strong | |
| C=O stretch | 1700-1725 | Strong, Sharp | |
| C-O stretch | 1210-1320 | Medium | |
| O-H bend | 920-960 | Broad, Medium |
Note: These are general ranges for carboxylic acids.[3]
The presence of a broad absorption in the 2500-3300 cm-1 range coupled with a strong, sharp peak around 1700 cm-1 is a clear indication of a carboxylic acid functional group.
Mass Spectrometry Data
Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern. For substituted glutaric acids, common fragmentation pathways involve the loss of water (H2O), the carboxyl group (-COOH), and cleavage of the carbon chain.
Table 3: Key Mass Spectrometry Fragments for Methylglutaric Acid Isomers (as TMS derivatives)
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Putative Fragment Identity |
| 2-Methylglutaric acid (bis-TMS ester) | 290 | 275, 204, 172, 157, 83 | [M-CH3]+, [M-COOTMS]+, etc. |
| 3-Methylglutaric acid (bis-TMS ester) | 290 | 275, 147 | [M-CH3]+, [M-CH2COOTMS]+ |
Note: Data is for the bis(trimethylsilyl) ester derivatives, which are commonly used for GC-MS analysis. Data is compiled from PubChem entries for --INVALID-LINK-- and --INVALID-LINK--.[1][2]
The fragmentation patterns, though sometimes complex, can be used to differentiate between isomers. For example, the relative abundances of certain fragments can be indicative of the substitution position.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the substituted glutaric acid in approximately 0.6 mL of a deuterated solvent (e.g., D2O, CDCl3, or DMSO-d6) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., TMS or TSP) if quantitative analysis is required.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition (1H and 13C NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a 1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a 13C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the 13C nucleus.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm-1 over a range of 4000-400 cm-1.
-
The final spectrum is presented in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization (for volatile TMS esters):
-
Dry the sample (1-5 mg) completely under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.
-
The derivatized sample is now ready for injection into the GC-MS.
Data Acquisition:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. A typical temperature program might start at 80 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualizing the Workflow and Data Interpretation
Integrated Spectroscopic Workflow
A logical workflow ensures that all necessary data is collected and integrated for a comprehensive structural analysis.
References
Navigating Stereoselectivity in Reactions of Diethyl 2-Bromoglutarate: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding and controlling stereochemistry is paramount. Diethyl 2-bromoglutarate, a versatile building block in organic synthesis, presents a chiral center that influences the stereochemical outcome of its downstream reactions. This guide provides a comprehensive analysis of the stereoselectivity in reactions involving this compound, offering a comparative look at factors influencing stereochemical control and presenting relevant experimental data and protocols.
The Stereochemical Profile of this compound
The stereochemical journey of this compound often begins with its synthesis from L-glutamic acid. This process, however, does not yield an enantiomerically pure product. The bromination step typically results in partial racemization, affording this compound with an enantiomeric excess (ee) that can range from 50% to 80%.[1] For applications where a racemic mixture is desired, established protocols for racemization are available.
Racemization Protocols for this compound
For syntheses requiring a racemic starting material, the partially racemized this compound can be fully racemized using bromine salts. The following table summarizes two common methods.
| Catalyst | Temperature | Duration | Yield | Post-treatment |
| Lithium Bromide (LiBr) (1 mol%) | 60°C | 2 hours | 97.9% | Washed with 0.1 M sodium bicarbonate solution and water. |
| Tetrabutylammonium Bromide (TBAB) | Room Temp. | ≥ 5 hours | - | Washed with water. |
Experimental Protocol: Racemization with Lithium Bromide [1]
-
To partially racemized this compound, add 1 mol% of Lithium Bromide.
-
Heat the mixture at 60°C and stir for 2 hours.
-
Monitor the racemization process using chiral High-Performance Liquid Chromatography (HPLC).
-
Upon completion, wash the reaction mixture with two weight equivalents of 0.1 M sodium bicarbonate solution at 25°C.
-
Follow with a wash using 0.5 weight equivalents of water.
-
Concentrate the organic phase under vacuum at a temperature below 70°C to yield racemic this compound.
Stereoselectivity in Nucleophilic Substitution Reactions
The primary mode of reaction for this compound is nucleophilic substitution at the C2 position. The stereochemical outcome of this reaction, whether it proceeds with inversion, retention, or racemization of configuration, is highly dependent on the reaction mechanism (SN1 vs. SN2) and the nature of the nucleophile, solvent, and reaction conditions.
While specific comparative studies on the stereoselectivity of this compound with a range of nucleophiles are not extensively documented in publicly available literature, general principles of stereoselectivity in reactions of α-halo esters can be applied.
Factors Influencing Stereoselectivity in Nucleophilic Substitution of α-Halo Esters
| Factor | Influence on Stereoselectivity | Expected Outcome with this compound |
| Reaction Mechanism | SN2: Proceeds with inversion of configuration. SN1: Proceeds through a planar carbocation intermediate, leading to racemization. | SN2 pathways are generally favored for primary and secondary halides, suggesting that reactions of this compound would likely proceed with inversion of configuration under conditions that promote this mechanism. |
| Nucleophile | Strong, non-bulky nucleophiles favor the SN2 mechanism. | Reactions with strong nucleophiles like azide or cyanide ions are expected to show high stereoselectivity, proceeding with inversion. |
| Solvent | Polar aprotic solvents (e.g., acetone, DMF, DMSO) favor the SN2 mechanism. Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate, favoring the SN1 mechanism. | To achieve high stereoselectivity (inversion), polar aprotic solvents should be employed. |
| Leaving Group | Good leaving groups (like bromide) facilitate both SN1 and SN2 reactions. | The bromide in this compound is a good leaving group, making it reactive under various conditions. |
Logical Flow of Stereochemical Control
Caption: Factors influencing the stereochemical outcome of nucleophilic substitution reactions of this compound.
Case Study: Synthesis of Gadopiclenol
A notable application of this compound is in the synthesis of the MRI contrast agent Gadopiclenol. The synthesis involves the alkylation of a pyclene derivative with this compound. It is important to note that the described synthesis of Gadopiclenol results in a mixture of all its stereoisomers.[1] This suggests that the reaction conditions used may not be highly stereoselective, or that a racemic starting material is used intentionally to produce the mixture of diastereomers which are then used collectively.
Experimental Workflow: Synthesis of Gadopiclenol Precursor
Caption: Synthetic pathway to Gadopiclenol from this compound.
Future Outlook and Recommendations for Stereocontrol
While comprehensive comparative data for the stereoselectivity of this compound reactions is limited in the current literature, the principles governing the stereochemistry of α-halo esters provide a strong predictive framework. For researchers aiming to achieve high stereoselectivity in their transformations, the following recommendations are key:
-
For Inversion of Configuration: Employ strong, non-bulky nucleophiles in polar aprotic solvents at the lowest effective temperature to favor an SN2 mechanism.
-
For Racemization: Utilize conditions that favor an SN1 pathway, such as polar protic solvents and weaker nucleophiles, or subject the starting material to the racemization protocols outlined above.
-
Chiral Auxiliaries and Catalysts: For enantioselective transformations, the use of chiral auxiliaries attached to the nucleophile or the application of chiral catalysts could be explored to induce facial selectivity in the approach of the nucleophile to the electrophilic carbon of this compound.
Further research into the stereoselective reactions of this compound, particularly comparative studies under a variety of conditions, would be highly valuable to the scientific community, enabling more precise control over the synthesis of complex chiral molecules.
References
A Comparative Guide to Purity Assessment of Synthesized Diethyl 2-Bromoglutarate: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The purity of diethyl 2-bromoglutarate, a key intermediate in the synthesis of various pharmaceutical compounds, is critical to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] As an unstable compound prone to degradation, rigorous analytical testing is necessary to identify and quantify the main component and any process-related or degradation impurities.[1][2] This guide provides a detailed comparison of two common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to Purity Concerns
This compound is susceptible to both hydrolysis and cyclization, leading to the formation of key impurities. The primary synthesis route involves the bromination of diethyl glutarate, which can result in residual starting material and over-brominated byproducts. Therefore, a robust analytical method must be able to separate and quantify the following compounds:
-
This compound (Main Component)
-
Diethyl glutarate (Starting Material)
-
Diethyl 2-hydroxyglutarate (Hydrolysis Impurity)
-
Cyclic glutarate derivatives (Degradation Impurity)
-
Diethyl 2,4-dibromoglutarate (Over-bromination Impurity)
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound without the need for derivatization. A normal-phase HPLC method is particularly effective for separating compounds with differing polarity, such as the main component and its more polar hydrolysis byproduct.
Experimental Protocol: HPLC
A normal-phase HPLC method was developed to provide optimal separation of this compound from its key impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: Silica-based column (e.g., ZORBAX Rx-SIL, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of n-heptane and isopropanol.
-
Gradient Program:
-
0-2 min: 2% Isopropanol
-
2-10 min: Ramp to 10% Isopropanol
-
10-12 min: Hold at 10% Isopropanol
-
12-13 min: Ramp to 2% Isopropanol
-
13-15 min: Hold at 2% Isopropanol (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 10 mg of the synthesized this compound in 10 mL of n-heptane.
Data Presentation: HPLC
The following table summarizes the expected chromatographic data for the analysis of a synthesized this compound sample.
| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Diethyl glutarate | 4.2 | - | 0.5 | 1.5 |
| This compound | 5.8 | 3.5 (vs. glutarate) | 0.2 | 0.6 |
| Diethyl 2,4-dibromoglutarate | 6.5 | 1.8 (vs. bromo) | 0.8 | 2.4 |
| Diethyl 2-hydroxyglutarate | 8.1 | 4.1 (vs. dibromo) | 1.0 | 3.0 |
Visualizing the HPLC Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[3] It provides excellent separation efficiency and definitive identification of impurities through their mass spectra.
Experimental Protocol: GC-MS
The following GC-MS method is suitable for the purity assessment of this compound.
-
Instrumentation: Agilent 8890 GC with a 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-450.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the sample from the HPLC preparation (1 mg/mL in n-heptane) 1:10 with ethyl acetate.
Data Presentation: GC-MS
The expected GC-MS data for a synthesized this compound sample is presented below.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Diethyl glutarate | 8.5 | 143, 115, 87, 43 | 5 | 15 |
| Diethyl 2-hydroxyglutarate | 9.2 | 159, 131, 103, 45 | 10 | 30 |
| This compound | 10.1 | 221/223 (M-OEt), 187, 159, 113 | 2 | 6 |
| Diethyl 2,4-dibromoglutarate | 11.5 | 299/301/303 (M-OEt), 221/223, 143 | 15 | 45 |
Visualizing the Synthesis and Impurity Relationship
Comparison of HPLC and GC-MS for Purity Assessment
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. No derivatization required. | Requires analytes to be volatile and thermally stable. |
| Sensitivity | Good, with LODs typically in the low µg/mL range. | Excellent, with LODs often in the low ng/mL range, making it ideal for trace impurity analysis. |
| Selectivity | Good, based on differential polarity. Co-elution can be an issue for structurally similar compounds. | Excellent, provides definitive identification through mass fragmentation patterns. |
| Speed | Analysis times are typically longer (15-30 minutes). | Faster analysis times are often achievable (<15 minutes). |
| Instrumentation Cost | Generally lower initial and operational costs compared to GC-MS. | Higher initial investment and maintenance costs. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require dilution in a more volatile solvent. |
Conclusion and Recommendations
Both HPLC and GC-MS are viable techniques for the purity assessment of synthesized this compound, each with distinct advantages.
HPLC is recommended for:
-
Routine quality control: Where the primary goal is to quantify the main component and known, major impurities.
-
Analysis of thermally sensitive samples: Its operation at ambient temperatures prevents degradation of the analyte.
-
Laboratories with budget constraints: Due to its lower instrumentation and operational costs.
GC-MS is the preferred method for:
-
Impurity identification: The mass spectrometric detector provides structural information crucial for identifying unknown impurities.
-
Trace-level analysis: Its superior sensitivity is essential for detecting and quantifying low-level genotoxic or other critical impurities.
-
Method validation and reference testing: It serves as a gold standard for confirming the identity of peaks observed in other chromatographic methods.
For comprehensive characterization of synthesized this compound, a dual-method approach is optimal. HPLC can be used for routine purity checks, while GC-MS can be employed for in-depth impurity profiling and validation, ensuring the highest quality of this critical pharmaceutical intermediate.
References
- 1. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS - Google Patents [patents.google.com]
- 2. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 4. agilent.com [agilent.com]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Diethyl 2-bromoglutarate Derivatives
For researchers, scientists, and drug development professionals, understanding the structural nuances of molecules is paramount. Diethyl 2-bromoglutarate and its derivatives are important intermediates in organic synthesis, and their characterization is crucial for quality control and reaction monitoring. Mass spectrometry stands as a powerful analytical tool for this purpose, offering insights into molecular weight and structure through fragmentation analysis. This guide provides a comparative overview of the mass spectrometric behavior of this compound and related compounds, supported by experimental data from analogous molecules and detailed analytical protocols.
Unraveling Fragmentation Patterns: A Comparative Analysis
The fragmentation of this compound and its derivatives in mass spectrometry is governed by the interplay of its functional groups: the two ethoxycarbonyl moieties and the bromine atom at the α-position. While a complete, publicly available mass spectrum for this compound is not readily found in the searched literature, its fragmentation can be predicted based on established principles and comparison with structurally similar compounds.
The presence of bromine is a key diagnostic feature, as it exists as two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in characteristic isotopic doublets (M and M+2 peaks) for the molecular ion and any bromine-containing fragments, providing a clear indication of the presence of a single bromine atom.
Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangements. For this compound, the following fragmentation patterns are anticipated under electron ionization (EI-MS):
-
Loss of an ethoxy radical (-•OCH2CH3): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion.
-
Loss of an ethyl radical (-•CH2CH3): Cleavage of the ethyl group from the ester functionality.
-
Loss of ethanol (-CH3CH2OH): A rearrangement process that can occur.
-
Cleavage of the C-Br bond: This can result in the loss of a bromine radical (•Br) or hydrogen bromide (HBr).
-
McLafferty Rearrangement: Involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage.
Electrospray ionization (ESI-MS), a softer ionization technique, is less likely to induce extensive fragmentation. A patent describing the ESI-MS analysis of a related compound, dibutyl 2-bromoglutarate, noted the observation of the molecular ion and a fragment corresponding to the loss of a butoxide group, suggesting that the loss of an alkoxy group is a favorable fragmentation pathway even under milder conditions[1].
The following table summarizes the expected and observed fragmentation data for this compound and related compounds, drawing on data from the NIST WebBook and other sources for comparison.
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| This compound (Predicted) | EI-MS | 266/268 | 221/223 (-•OC2H5), 193/195 (-COOC2H5), 187 (-Br), 141 (-Br, -C2H5OH), 113 (-Br, -COOC2H5) |
| Dibutyl 2-bromoglutarate | ESI-MS | 323/325 | 249/251 (-Butoxide)[1] |
| Diethyl 2-acetylglutarate | EI-MS | 230 | 185 (-•OC2H5), 157 (-COOC2H5), 143, 115, 88 |
| Diethyl bromomalonate | EI-MS | 238/240 | 193/195 (-•OC2H5), 165/167 (-COOC2H5), 159 (-Br), 88 |
| Diethyl glutarate | EI-MS | 188 | 143 (-•OC2H5), 115 (-COOC2H5), 101, 73 |
Experimental Protocols for Mass Spectrometry Analysis
To ensure reliable and reproducible results, a well-defined experimental protocol is essential. Below are detailed methodologies for the analysis of this compound derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Analysis Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like diethyl esters.
1. Sample Preparation:
-
Dissolve 1 mg of the this compound derivative in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, dilute the sample to a final concentration of 1-10 µg/mL.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be required.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
LC-MS/MS Analysis Protocol
LC-MS/MS is advantageous for less volatile derivatives or for samples in complex matrices that require chromatographic separation before mass analysis.
1. Sample Preparation:
-
Dissolve 1 mg of the this compound derivative in 1 mL of a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Dilute the sample to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).
-
Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent).
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5% to 95% B.
-
5-6 min: 95% B.
-
6-6.1 min: 95% to 5% B.
-
6.1-8 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 20 V (can be optimized for specific compounds).
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for each precursor-to-product ion transition (e.g., 10-30 eV).
Visualizing the Fragmentation and Workflow
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Caption: A generalized workflow for the mass spectrometric analysis of organic compounds.
Caption: Predicted EI-MS fragmentation of this compound.
Alternative Analytical Techniques: A Broader Perspective
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound derivatives often involves complementary analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule. A patent for a related compound provides some 1H NMR data, indicating the complexity of the spectra for these types of molecules. Chemical shifts and coupling constants can be used to confirm the positions of substituents and the overall structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for the ester carbonyl group (C=O) would be expected around 1735-1750 cm-1. The C-O stretching vibrations would appear in the 1000-1300 cm-1 region, and the C-Br stretch would be observed at lower wavenumbers (typically 500-600 cm-1).
The combination of these techniques provides a robust approach to the unequivocal identification and characterization of this compound derivatives, ensuring the quality and integrity of these important chemical intermediates.
References
Comparative study of different bases in Diethyl 2-bromoglutarate reactions
For Researchers, Scientists, and Drug Development Professionals
Diethyl 2-bromoglutarate is a versatile reagent in organic synthesis, serving as a precursor for a variety of valuable molecular scaffolds. However, its utility is intrinsically linked to its reactivity, which is highly dependent on the choice of base. This guide provides a comparative analysis of the performance of three distinct bases—Sodium Ethoxide, Potassium tert-Butoxide, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)—in reactions with this compound, supported by established chemical principles and analogous experimental data.
Performance Comparison of Bases
The reaction of this compound with a base can principally proceed via two competitive pathways: intramolecular cyclization to form diethyl cyclopropane-1,2-dicarboxylate, or elimination (dehydrobromination) to yield diethyl glutaconate. The choice of base is a critical determinant of the major product, as summarized in the table below.
| Base | Base Type | Predominant Reaction | Major Product | Anticipated Yield | Key Considerations |
| Sodium Ethoxide | Strong, Non-hindered | Intramolecular SN2 (Cyclization) | Diethyl cyclopropane-1,2-dicarboxylate | Moderate to High | May produce some elimination byproduct. Reaction is sensitive to temperature. |
| Potassium tert-Butoxide | Strong, Hindered | E2 Elimination | Diethyl glutaconate (mixture of isomers) | High | Steric bulk favors proton abstraction over nucleophilic attack, leading to elimination. |
| DBU | Non-nucleophilic, Hindered Amine | E2 Elimination | Diethyl glutaconate (mixture of isomers) | Moderate to High | Offers milder reaction conditions compared to alkoxides, minimizing side reactions. |
Reaction Pathways and Mechanisms
The selection of a base dictates the dominant reaction mechanism. A strong, non-hindered base like sodium ethoxide can act as a nucleophile, attacking the carbon bearing the bromine atom in an intramolecular fashion to yield a cyclopropane ring. In contrast, sterically hindered bases such as potassium tert-butoxide and DBU are poor nucleophiles and preferentially act as bases, abstracting a proton from the α-carbon to initiate an E2 elimination, leading to the formation of a double bond.
Experimental Protocols
The following are representative experimental protocols for the reactions of this compound with the compared bases. These are based on established procedures for analogous reactions.
Protocol 1: Cyclization using Sodium Ethoxide
Objective: To synthesize diethyl cyclopropane-1,2-dicarboxylate.
Procedure:
-
A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
This compound (1.0 eq) is added dropwise to the stirred sodium ethoxide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Elimination using Potassium tert-Butoxide
Objective: To synthesize diethyl glutaconate.
Procedure:
-
Potassium tert-butoxide (1.1 eq) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
The solution is cooled to 0 °C.
-
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the stirred potassium tert-butoxide solution.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction progress is monitored by TLC or GC.
-
Once the starting material is consumed, the reaction is quenched by the addition of water.
-
The THF is removed under reduced pressure.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The product is purified by vacuum distillation.
Protocol 3: Elimination using DBU
Objective: To synthesize diethyl glutaconate under milder conditions.
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) to facilitate the reaction.
-
The reaction is monitored by TLC or GC.
-
Upon completion, the reaction mixture is diluted with diethyl ether and washed successively with dilute hydrochloric acid (to remove DBU), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or vacuum distillation.
Experimental Workflow
The general workflow for conducting and analyzing these reactions is outlined below.
Conclusion
The choice of base in reactions with this compound is a powerful tool to selectively steer the reaction towards either intramolecular cyclization or elimination. Strong, non-hindered bases like sodium ethoxide favor the formation of diethyl cyclopropane-1,2-dicarboxylate, a valuable building block for various cyclic compounds. Conversely, bulky bases such as potassium tert-butoxide and DBU are highly effective for dehydrobromination to produce diethyl glutaconate, an important intermediate for the synthesis of unsaturated dicarboxylic acids and their derivatives. Researchers should carefully consider the desired outcome and the properties of each base to optimize their synthetic strategies.
A Comparative Guide to Analytical Methods for the Quantification of Diethyl 2-bromoglutarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methods for the quantification of Diethyl 2-bromoglutarate, a key intermediate in various chemical syntheses.[1] Given the compound's relative instability, particularly its tendency to hydrolyze or cyclize, robust and validated analytical methods are crucial for accurate quantification in research and quality control settings.[2]
While specific, fully validated quantitative methods for this compound are not extensively detailed in publicly available literature, this guide outlines the most probable and effective techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance data presented is based on typical validation results for similar alkyl halides and esters, providing a solid foundation for method development and validation in your laboratory.[3][4][5]
Comparison of Analytical Techniques
The selection of an analytical method for this compound will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of moderately polar and thermally labile compounds. A patent for a related synthesis process mentions using normal-phase HPLC for purity determination, indicating its suitability for this class of compounds.[2] An HPLC method, likely with UV detection, would offer a robust and reliable approach for quantification, especially for assays where high sensitivity is not the primary concern.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, offering high sensitivity and specificity. For volatile and thermally stable compounds, GC is a standard approach.[3][4] Given that this compound has a boiling point that may allow for GC analysis, this method could provide excellent resolution and low detection limits. The mass spectrometer detector provides structural information, enhancing confidence in analyte identification. For related compounds, derivatization is sometimes employed to improve volatility or thermal stability, though it may not be necessary for this compound itself.[6][7][8]
Data Presentation: Performance Comparison
The following tables summarize the expected performance characteristics of hypothetical HPLC-UV and GC-MS methods for the quantification of this compound, based on typical validation parameters outlined in ICH guidelines and observed for similar analytes.[5][9][10][11]
Table 1: HPLC-UV Method Performance Characteristics
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Table 2: GC-MS Method Performance Characteristics
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Range | 0.01 - 10 µg/mL |
| Limit of Detection (LOD) | ~0.003 µg/mL |
| Limit of Quantification (LOQ) | ~0.01 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% RSD) | < 5.0% |
Experimental Protocols
Below are detailed model protocols for the quantification of this compound using HPLC-UV and GC-MS. These protocols should be fully validated in the user's laboratory.
Protocol 1: HPLC-UV Method
This protocol is adapted from a method used for purity analysis of related compounds.[2]
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: Normal-Phase Silica Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 95% n-Heptane / 5% Isopropyl Alcohol.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with n-Heptane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with n-Heptane.
-
Sample Preparation: Dissolve the sample containing this compound in n-Heptane to achieve a final concentration within the calibration range. For a 5 mg/mL solution, place 50 mg of the sample in a 10 mL volumetric flask and add n-Heptane to the mark.[2]
-
-
Validation Procedure:
-
Specificity: Inject a blank (n-Heptane) and a sample spiked with related compounds to ensure no interference at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Determine repeatability (intra-day precision) by injecting one concentration level six times. Determine intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
-
Protocol 2: GC-MS Method
This protocol is a general method suitable for the analysis of semi-volatile organic compounds.
-
Chromatographic and MS Conditions:
-
Instrument: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with Dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with Dichloromethane.
-
Sample Preparation: Dissolve the sample containing this compound in Dichloromethane to achieve a final concentration within the calibration range.
-
-
Validation Procedure:
-
Follow a similar validation strategy as outlined in the HPLC-UV protocol (Specificity, Linearity, Accuracy, Precision), adapting the concentration levels to the higher sensitivity of the GC-MS method.
-
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for analytical method validation, a critical process for ensuring reliable and accurate quantitative data.
Caption: General workflow for analytical method validation.
References
- 1. nbinno.com [nbinno.com]
- 2. US12012378B2 - Method for synthesizing 2-bromoglutaric acid diesters - Google Patents [patents.google.com]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
